molecular formula C25H34O4 B15603578 Maydispenoid B

Maydispenoid B

Numéro de catalogue: B15603578
Poids moléculaire: 398.5 g/mol
Clé InChI: VSGIUTNUGKJBMM-QUMYQEGPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Maydispenoid B is a useful research compound. Its molecular formula is C25H34O4 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H34O4

Poids moléculaire

398.5 g/mol

Nom IUPAC

(1'R,2S,3S,3'R,5R,7'E,11'R)-8'-(hydroxymethyl)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)spiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,7-diene]-6',9'-dione

InChI

InChI=1S/C25H34O4/c1-14(2)8-17-10-16(4)25(29-17)7-6-24(5)12-18-15(3)9-21(28)23(18)19(13-26)20(27)11-22(24)25/h8-9,16-18,22,26H,6-7,10-13H2,1-5H3/b23-19+/t16-,17-,18+,22+,24+,25-/m0/s1

Clé InChI

VSGIUTNUGKJBMM-QUMYQEGPSA-N

Origine du produit

United States

Foundational & Exploratory

Maydispenoid B: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maydispenoid B is an ophiobolin-type sesterterpenoid natural product with demonstrated immunosuppressive properties. This document provides a comprehensive technical overview of the discovery, isolation, and structural elucidation of this compound, a secondary metabolite produced by the phytopathogenic fungus Bipolaris maydis. Detailed experimental protocols, quantitative data, and structural information are presented to serve as a resource for researchers in natural product chemistry, mycology, and immunology.

Introduction

The quest for novel bioactive compounds from natural sources remains a cornerstone of drug discovery. Fungi, in particular, are prolific producers of a diverse array of secondary metabolites with a wide range of biological activities. The phytopathogenic fungus Bipolaris maydis, notorious for causing southern corn leaf blight, has been identified as a source of unique sesterterpenoids. This guide focuses on this compound, a compound isolated from this fungus that has shown significant potential as an immunosuppressive agent.

Discovery and Source

This compound was discovered during a screening of secondary metabolites from the phytopathogenic fungus Bipolaris maydis. This fungus, a known pathogen of maize, was collected from the leaves of Anoectochilus roxburghii for a study that led to the isolation of this compound, along with its congener Maydispenoid A and a meroterpenoid named guignardone T.

Isolation of this compound

The isolation of this compound from the fermentation broth of Bipolaris maydis involves a multi-step process of extraction and chromatographic separation.

Fungal Fermentation and Extraction

The producing fungal strain of Bipolaris maydis is cultured in a suitable liquid medium to promote the biosynthesis of secondary metabolites. The fermentation broth is then harvested and subjected to solvent extraction to isolate the crude mixture of natural products.

Experimental Protocol: Fungal Culture and Extraction

  • Fermentation: The fungus Bipolaris maydis is cultured in potato dextrose broth (PDB) on a rotary shaker at a specified temperature and duration to allow for optimal growth and metabolite production.

  • Extraction: The fermentation broth is filtered to separate the mycelia from the culture filtrate. The filtrate is then repeatedly extracted with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to separate and purify this compound from other metabolites.

Experimental Protocol: Isolation and Purification

  • Silica (B1680970) Gel Chromatography: The crude extract is first fractionated by column chromatography on a silica gel stationary phase, using a gradient elution system of n-hexane and ethyl acetate.

  • Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water gradient.

The following diagram illustrates the general workflow for the isolation of this compound.

G cluster_0 Fungal Culture & Extraction cluster_1 Chromatographic Purification Bipolaris_maydis_Culture Bipolaris maydis Fermentation Extraction Solvent Extraction (Ethyl Acetate) Bipolaris_maydis_Culture->Extraction Broth Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column (n-Hexane/EtOAc) Crude_Extract->Silica_Gel Fractionation Sephadex Sephadex LH-20 (Methanol) Silica_Gel->Sephadex Further Purification Prep_HPLC Preparative HPLC (C18, MeOH/H2O) Sephadex->Prep_HPLC Final Purification Pure_Compound This compound Prep_HPLC->Pure_Compound

Caption: Isolation workflow for this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with computational methods.

Spectroscopic Data

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A complete set of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are performed to establish the planar structure and assign all proton and carbon signals.

Table 1: Spectroscopic Data for this compound

Data TypeInstrumentKey Observations
HRESIMS High-Resolution Mass SpectrometerProvides the exact mass and molecular formula.
¹H NMR NMR Spectrometer (e.g., 500 MHz)Reveals the proton chemical shifts and coupling constants.
¹³C NMR NMR Spectrometer (e.g., 125 MHz)Shows the chemical shifts of all carbon atoms.
2D NMR NMR SpectrometerEstablishes correlations between protons and carbons to build the molecular framework.

Note: Specific chemical shift values and coupling constants are typically reported in the primary literature.

Stereochemistry

The relative and absolute stereochemistry of this compound is determined using a combination of Nuclear Overhauser Effect (NOE) experiments, single-crystal X-ray diffraction analysis, and electronic circular dichroism (ECD) calculations.

Biological Activity: Immunosuppressive Effects

This compound has been identified as a potent immunosuppressor. Its biological activity was evaluated through in vitro assays measuring the proliferation of murine splenocytes.

Experimental Protocol: Splenocyte Proliferation Assay

  • Splenocyte Isolation: Spleens are harvested from mice, and splenocytes are isolated and cultured in RPMI-1640 medium.

  • Stimulation and Treatment: The splenocytes are stimulated to proliferate using either anti-CD3/anti-CD28 monoclonal antibodies (mAbs) for T-cell proliferation or lipopolysaccharide (LPS) for B-cell proliferation. The stimulated cells are then treated with varying concentrations of this compound.

  • Proliferation Measurement: Cell proliferation is assessed using a standard method, such as the MTT assay, which measures the metabolic activity of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the immunosuppressive potency of this compound.

Table 2: Immunosuppressive Activity of this compound

AssayIC₅₀ (μM)
Anti-CD3/anti-CD28 mAb-stimulated splenocyte proliferation 9.38
LPS-stimulated splenocyte proliferation 16.82

The following diagram depicts the signaling pathway context for the immunosuppressive activity assay.

G cluster_0 T-Cell Activation cluster_1 B-Cell Activation anti_CD3_CD28 anti-CD3/CD28 mAbs T_Cell T-Cell anti_CD3_CD28->T_Cell Stimulation T_Cell_Proliferation T-Cell Proliferation T_Cell->T_Cell_Proliferation LPS LPS B_Cell B-Cell LPS->B_Cell Stimulation B_Cell_Proliferation B-Cell Proliferation B_Cell->B_Cell_Proliferation Maydispenoid_B This compound Maydispenoid_B->T_Cell_Proliferation Inhibition (IC50 = 9.38 µM) Maydispenoid_B->B_Cell_Proliferation Inhibition (IC50 = 16.82 µM)

Caption: Inhibition of splenocyte proliferation by this compound.

Conclusion

This compound represents a promising new scaffold for the development of immunosuppressive drugs. Its discovery highlights the rich chemical diversity of secondary metabolites produced by phytopathogenic fungi. The detailed methodologies and data presented in this guide provide a valuable resource for researchers interested in the further investigation and potential therapeutic applications of this compound and related natural products. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile.

Elucidation of the Chemical Structure of Maydispenoid B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The determination of the precise chemical structure of a novel natural product is a foundational step in the journey of drug discovery and development. This process, known as structure elucidation, involves a sophisticated interplay of isolation techniques, spectroscopic analysis, and often, chemical synthesis to confirm the proposed structure. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural characterization of Maydispenoid B, a recently identified bioactive compound.

Isolation and Purification

The initial step in the characterization of this compound involves its isolation from the source organism. A typical workflow for this process is outlined below.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Source Material Source Material Crude Extract Crude Extract Source Material->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Bioassay-guided HPLC HPLC Column Chromatography->HPLC Pure this compound Pure this compound HPLC->Pure this compound

Figure 1: General workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation of this compound

  • Extraction: The dried and powdered source material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning using a series of immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and water). Each fraction is then tested for biological activity to identify the fraction containing this compound.

  • Chromatographic Purification: The bioactive fraction is further purified using a combination of chromatographic techniques. This typically begins with column chromatography over silica (B1680970) gel or a reversed-phase C18 stationary phase. Final purification to obtain pure this compound is achieved using high-performance liquid chromatography (HPLC).

Spectroscopic Data Acquisition and Interpretation

Once isolated, the structure of this compound is determined using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductCalculated m/zMeasured m/zMolecular Formula
ESI+[M+H]⁺332.1498332.1495C₁₈H₂₁NO₅
ESI+[M+Na]⁺354.1317354.1312C₁₈H₂₁NNaO₅

Experimental Protocol: HRMS Analysis

  • Instrument: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source is used.

  • Sample Preparation: A dilute solution of pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer.

  • Data Acquisition: Data is acquired in both positive and negative ion modes over a mass range of m/z 100-1000.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are conducted to elucidate the connectivity of atoms within the this compound molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1170.2-
252.83.75 (s)
335.12.98 (dd, 14.5, 5.0)
4128.5-
5129.37.25 (d, 8.5)
6115.86.88 (d, 8.5)
7156.4-
868.24.95 (t, 5.0)
928.92.15 (m)
1045.63.55 (m)
1125.41.85 (m)
12135.1-
13121.75.90 (s)
1'130.8-
2'114.66.82 (d, 8.0)
3'148.2-
4'146.9-
5'111.36.75 (d, 2.0)
6'120.56.68 (dd, 8.0, 2.0)
OMe55.93.85 (s)

Experimental Protocol: NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is utilized.

  • Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed at a constant temperature (e.g., 298 K).

The logical flow of data interpretation from these NMR experiments to deduce the final structure is depicted below.

NMR_Interpretation_Flow 1H_NMR ¹H NMR (Proton Chemical Shifts, Multiplicities, Coupling Constants) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC 13C_NMR ¹³C NMR (Carbon Chemical Shifts) 13C_NMR->HSQC Structure_Fragments Assemble Structural Fragments COSY->Structure_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HMBC->Structure_Fragments Final_Structure Propose Final Structure Structure_Fragments->Final_Structure

Figure 2: Logical workflow for NMR data interpretation in structure elucidation.

Conclusion

The collective analysis of data from mass spectrometry and a variety of NMR experiments allows for the unambiguous determination of the chemical structure of this compound. This foundational knowledge is critical for subsequent endeavors, including the investigation of its mechanism of action, structure-activity relationship (SAR) studies, and the development of synthetic routes for its production. The detailed experimental protocols and tabulated data presented herein serve as a comprehensive resource for researchers engaged in the field of natural product chemistry and drug discovery.

Unraveling the Assembly Line: A Technical Guide to the Maydispenoid B Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enigmatic biosynthesis of Maydispenoid B, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals. While the precise enzymatic steps leading to this compound remain to be fully elucidated, this document outlines a putative biosynthetic pathway based on the established principles of fungal sesterterpenoid biosynthesis. It provides a comprehensive overview of the core concepts, detailed experimental protocols for pathway characterization, and quantitative data from analogous systems to empower further research and discovery in this area.

This compound, a sesterterpenoid with potent immunosuppressive properties, represents a class of natural products with significant therapeutic potential. The elucidation of its biosynthetic pathway is paramount for enabling synthetic biology approaches to produce this and related molecules, paving the way for the development of novel immunomodulatory drugs. This guide provides a foundational framework for understanding and investigating the biosynthesis of this compound and other fungal sesterterpenoids.

A Plausible Blueprint: The Putative this compound Biosynthetic Pathway

The biosynthesis of sesterterpenoids (C25 terpenoids) in fungi is a multi-step enzymatic process that begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are generated through the mevalonate (B85504) (MVA) pathway. The subsequent key steps in the putative this compound pathway are the sequential condensation of IPP molecules with DMAPP to form the C25 linear precursor, geranylfarnesyl diphosphate (B83284) (GFPP), the cyclization of GFPP to create the characteristic carbon skeleton, and subsequent oxidative modifications to yield the final product.

The core enzymes orchestrating this intricate process are typically encoded within a contiguous set of genes known as a biosynthetic gene cluster (BGC). Identifying and characterizing this BGC is the first critical step in deciphering the biosynthetic pathway.

A generalized schematic of the proposed biosynthetic pathway is presented below:

This compound Biosynthetic Pathway Putative this compound Biosynthetic Pathway cluster_0 Mevalonate Pathway cluster_1 Sesterterpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GFPP Geranylfarnesyl Diphosphate (GFPP) IPP->GFPP GFPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP Sesterterpene_Scaffold Sesterterpene Scaffold GFPP->Sesterterpene_Scaffold Sesterterpene Synthase (sTPS) Maydispenoid_B This compound Sesterterpene_Scaffold->Maydispenoid_B Cytochrome P450s (CYPs) & Other Modifying Enzymes BGC Identification Workflow Workflow for Biosynthetic Gene Cluster Identification cluster_input Input cluster_analysis Bioinformatic Analysis cluster_output Output Genome Fungal Genome Sequence antiSMASH antiSMASH Analysis Genome->antiSMASH BLAST BLASTp against known sesterterpene synthases Genome->BLAST Candidate_BGC Candidate this compound Biosynthetic Gene Cluster antiSMASH->Candidate_BGC Phylogeny Phylogenetic Analysis BLAST->Phylogeny Phylogeny->Candidate_BGC Logical Relationships Logical Flow of Biosynthetic Pathway Elucidation BGC_ID BGC Identification (Bioinformatics) Het_Exp Heterologous Expression of Candidate Genes BGC_ID->Het_Exp Selects candidate genes In_Vitro In Vitro Enzyme Assays Het_Exp->In_Vitro Provides enzymes for assays Product_ID Product Identification (GC-MS, NMR) Het_Exp->Product_ID Generates products for analysis Pathway_Elucidation Complete Pathway Elucidation In_Vitro->Pathway_Elucidation Confirms enzyme function Product_ID->In_Vitro Identifies substrates for assays Product_ID->Pathway_Elucidation Confirms final product

Unveiling Maydispenoid B: A Sesterterpenoid from the Phytopathogenic Fungus Bipolaris maydis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Maydispenoid B is a recently identified sesterterpenoid compound with notable immunosuppressive properties. This technical document provides a comprehensive overview of the natural source, producing organism, and biological activity of this compound. Detailed experimental protocols for the fermentation of the producing organism, as well as the isolation, and characterization of the compound are presented. Furthermore, this guide includes quantitative data on its bioactivity and visual diagrams illustrating the experimental workflow for its discovery and characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel natural product.

Natural Source and Producing Organism

This compound is a secondary metabolite produced by the phytopathogenic fungus Bipolaris maydis. This fungus, also known by its teleomorph name Cochliobolus heterostrophus, is the causative agent of Southern corn leaf blight, a disease affecting maize crops. The isolation of this compound was achieved from a culture of Bipolaris maydis collected from the leaves of Anoectochilus roxburghii (Wall.) Lindl.

Quantitative Data

The primary biological activity identified for this compound is its immunosuppressive effect. The compound has been shown to inhibit the proliferation of murine splenocytes stimulated by two different mitogens. The quantitative data for this activity is summarized in the table below.

Compound Assay IC50 (μM)
This compoundanti-CD3/anti-CD28 mAbs stimulated murine splenocyte proliferation9.38
This compoundLipopolysaccharide (LPS) stimulated murine splenocyte proliferation16.82

Experimental Protocols

The following sections detail the methodologies employed for the discovery and characterization of this compound.

Fungal Fermentation

The producing organism, Bipolaris maydis, was cultured to generate a sufficient quantity of the target metabolite.

  • Culture Medium: The fungus was grown on a solid rice medium.

  • Fermentation Conditions: The inoculated rice medium was incubated at room temperature under static conditions for a period of 45 days. This extended fermentation period allows for the production and accumulation of secondary metabolites, including this compound.

Extraction and Isolation

A multi-step process was utilized to extract and purify this compound from the fungal culture.

  • Initial Extraction: The fermented rice culture was extracted exhaustively with ethyl acetate (B1210297) (EtOAc). The solvent was then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether and EtOAc to separate compounds based on their polarity.

  • Chromatographic Separation: The EtOAc-soluble fraction, which contained this compound, was subjected to a series of chromatographic techniques for purification:

    • Silica (B1680970) Gel Column Chromatography: The extract was first fractionated on a silica gel column using a gradient elution system of petroleum ether/EtOAc.

    • Sephadex LH-20 Column Chromatography: Further separation of the fractions was achieved using a Sephadex LH-20 column with a mobile phase of chloroform/methanol (CHCl3/MeOH, 1:1, v/v).

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was accomplished using preparative HPLC on a C18 column with a methanol/water (MeOH/H2O) mobile phase.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and ROESY) NMR experiments were conducted to elucidate the connectivity and stereochemistry of the molecule.

  • Electronic Circular Dichroism (ECD) Calculations: Theoretical ECD calculations were compared with the experimental spectrum to determine the absolute configuration of the stereocenters.

  • Single-Crystal X-ray Diffraction: This technique was used to definitively confirm the three-dimensional structure of the molecule.

Immunosuppressive Activity Assay

The ability of this compound to inhibit immune cell proliferation was assessed using a murine splenocyte proliferation assay.

  • Cell Preparation: Splenocytes were isolated from BALB/c mice.

  • Stimulation: The splenocytes were stimulated to proliferate using either a combination of anti-CD3 and anti-CD28 monoclonal antibodies (mAbs) or lipopolysaccharide (LPS).

  • Treatment: The stimulated cells were treated with varying concentrations of this compound.

  • Proliferation Measurement: Cell proliferation was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) was then calculated.

Visualizations

Experimental Workflow for the Isolation of this compound

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction & Partitioning cluster_purification Purification Fermentation Solid Rice Culture of Bipolaris maydis (45 days, room temperature) Extraction Exhaustive Extraction with EtOAc Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Partitioning between Petroleum Ether and EtOAc CrudeExtract->Partitioning EtOAcFraction EtOAc Soluble Fraction Partitioning->EtOAcFraction SilicaGel Silica Gel Column Chromatography EtOAcFraction->SilicaGel Sephadex Sephadex LH-20 Column SilicaGel->Sephadex PrepHPLC Preparative HPLC (C18) Sephadex->PrepHPLC MaydispenoidB Pure this compound PrepHPLC->MaydispenoidB

Caption: Workflow for the isolation of this compound.

Logical Flow of Structural Elucidation

structure_elucidation cluster_spectrometry Spectrometric Analysis cluster_stereochemistry Stereochemical Analysis IsolatedCompound Isolated Compound (this compound) HRESIMS HRESIMS IsolatedCompound->HRESIMS NMR 1D & 2D NMR IsolatedCompound->NMR ECD ECD Calculation & Comparison IsolatedCompound->ECD XRay Single-Crystal X-ray Diffraction IsolatedCompound->XRay FinalStructure Confirmed Structure of this compound HRESIMS->FinalStructure Molecular Formula NMR->FinalStructure Planar Structure & Relative Stereochemistry ECD->FinalStructure Absolute Configuration XRay->FinalStructure Definitive 3D Structure

Caption: Logical flow for the structural elucidation of this compound.

Signaling Pathways

The primary research identifying this compound focused on its isolation, structural elucidation, and its inhibitory effect on mitogen-stimulated splenocyte proliferation. The publication does not provide a detailed investigation into the specific signaling pathways modulated by this compound that lead to this immunosuppressive activity. Further research is required to delineate the precise molecular targets and mechanisms of action.

Conclusion

This compound represents a novel sesterterpenoid with demonstrated immunosuppressive activity, isolated from the phytopathogenic fungus Bipolaris maydis. The detailed protocols for its production and purification, along with the foundational bioactivity data presented herein, provide a solid basis for further investigation. Future studies should aim to elucidate its mechanism of action at the molecular level to fully assess its potential as a lead compound for the development of new immunosuppressive agents.

In-depth Technical Guide on the Core Mechanism of Action of Maydispenoid B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search of scientific literature and chemical databases, no specific information, quantitative data, or experimental protocols for a compound designated "Maydispenoid B" were found. The information presented herein is based on the general biological activities of structurally related classes of fungal secondary metabolites, particularly terpenoids, and is intended to provide a foundational understanding of potential mechanisms of action for researchers, scientists, and drug development professionals. This guide is illustrative and does not pertain to the specific, uncharacterized compound "this compound."

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, terpenoids represent a major class with a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. While "this compound" remains uncharacterized in the public domain, its name suggests a possible terpenoid origin from a fungus such as Bipolaris maydis. This guide will, therefore, explore the common mechanisms of action attributed to fungal terpenoids, focusing on two key areas of intense research: the induction of apoptosis and the modulation of inflammatory pathways.

Potential Mechanism of Action: Induction of Apoptosis

Many terpenoid compounds isolated from fungi have been shown to induce programmed cell death, or apoptosis, in cancer cell lines. This is a critical mechanism for anti-cancer drug development, as it allows for the selective elimination of malignant cells. The induction of apoptosis typically proceeds through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.

Key Signaling Pathways in Apoptosis

A common mechanism by which fungal terpenoids induce apoptosis is through the modulation of the Bcl-2 family of proteins and the subsequent activation of the mitochondrial pathway.

Maydispenoid_B Fungal Terpenoid (e.g., this compound) Bax_Bak Bax/Bak Activation Maydispenoid_B->Bax_Bak Upregulation/ Activation Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway potentially activated by a fungal terpenoid.

Experimental Protocols for Investigating Apoptosis

To elucidate the pro-apoptotic mechanism of a novel compound, a series of in vitro experiments are typically conducted.

1. Cell Viability Assay (MTT or SRB Assay)

  • Objective: To determine the cytotoxic concentration of the compound.

  • Methodology: Cancer cell lines (e.g., K562, HeLa, A549) are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24, 48, and 72 hours. Cell viability is assessed by adding MTT or SRB reagent and measuring the absorbance at a specific wavelength. The IC50 (half-maximal inhibitory concentration) is then calculated.

2. Annexin V/Propidium Iodide (PI) Staining

  • Objective: To distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Methodology: Cells treated with the compound at its IC50 concentration are stained with Annexin V-FITC and PI. The stained cells are then analyzed by flow cytometry. An increase in the Annexin V positive population indicates the induction of apoptosis.

3. Western Blot Analysis

  • Objective: To measure the expression levels of key apoptotic proteins.

  • Methodology: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP. Changes in the expression of these proteins can confirm the activation of specific apoptotic pathways.

Potential Mechanism of Action: Anti-inflammatory Effects

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Fungal terpenoids are known to possess anti-inflammatory properties, often by inhibiting key pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Key Signaling Pathways in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Inflammatory_Stimulus->IKK IkB_P IκBα Phosphorylation IKK->IkB_P IkB_D IκBα Degradation IkB_P->IkB_D NFkB_N NF-κB Nuclear Translocation IkB_D->NFkB_N NFkB NF-κB NFkB->IkB_P Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_N->Gene_Expression Maydispenoid_B Fungal Terpenoid (e.g., this compound) Maydispenoid_B->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by a fungal terpenoid.

Experimental Protocols for Investigating Anti-inflammatory Activity

1. Nitric Oxide (NO) Production Assay

  • Objective: To measure the inhibition of NO, a key inflammatory mediator.

  • Methodology: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

2. ELISA for Pro-inflammatory Cytokines

  • Objective: To quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Methodology: Cell culture supernatants from LPS-stimulated macrophages treated with the compound are collected. The concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits.

3. Western Blot for Inflammatory Proteins

  • Objective: To assess the expression of key proteins in inflammatory signaling pathways.

  • Methodology: Protein lysates from treated cells are analyzed by Western blotting using antibodies against phosphorylated IκBα, total IκBα, p65 (a subunit of NF-κB), and COX-2. A decrease in the phosphorylation of IκBα and the expression of COX-2 would indicate an anti-inflammatory effect.

Quantitative Data Summary

As no data is available for "this compound," the following table is a hypothetical representation of data that would be collected for a novel fungal terpenoid with anti-cancer and anti-inflammatory activity.

Assay Cell Line Parameter Result
Cell ViabilityK562IC50 (48h)15.2 µM
Cell ViabilityA549IC50 (48h)25.8 µM
NO ProductionRAW 264.7IC5010.5 µM
TNF-α ReleaseRAW 264.7IC508.9 µM
IL-6 ReleaseRAW 264.7IC5012.1 µM

Conclusion

While the specific mechanism of action for "this compound" remains to be elucidated, the established activities of other fungal terpenoids provide a strong framework for future investigation. Research into novel compounds of this nature holds significant promise for the development of new therapeutics for a range of human diseases. The experimental approaches and potential signaling pathways outlined in this guide serve as a roadmap for the characterization of such molecules. The discovery and detailed study of compounds like "this compound" are essential for advancing the field of natural product-based drug discovery.

In-Depth Technical Guide to the Spectroscopic Data of Maydispenoid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maydispenoid B, an ophiobolin-type sesterterpenoid, has been identified as a potent immunosuppressive agent. Isolated from the phytopathogenic fungus Bipolaris maydis, this natural product demonstrates significant inhibitory activity against murine splenocyte proliferation. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action through signaling pathway diagrams. This document is intended to serve as a core resource for researchers in natural product chemistry, immunology, and drug development.

Introduction

This compound is a recently discovered secondary metabolite from the fungus Bipolaris maydis, a known plant pathogen.[1] It belongs to the ophiobolin family of sesterterpenoids, which are characterized by a unique 5-8-5 tricyclic carbon skeleton.[2] Preliminary biological assays have revealed that this compound exhibits significant immunosuppressive properties, inhibiting the proliferation of murine splenocytes stimulated by both anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).[1] This activity suggests its potential as a lead compound for the development of novel immunosuppressive drugs for treating autoimmune diseases.[1] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily NMR and MS.[1]

Spectroscopic Data

The structural determination of this compound was achieved through a combination of 1D and 2D NMR spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition and molecular weight of a compound.

Parameter Value
Ionization ModeHRESIMS
Molecular FormulaC₂₅H₃₈O₄
Calculated Mass402.2770
Observed Mass [M+H]⁺403.2843
Observed Mass [M+Na]⁺425.2662
Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR data were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position δC (ppm) δH (ppm, mult., J Hz)
140.1 (CH₂)1.65 (m), 1.55 (m)
2132.5 (C)
3124.5 (CH)5.40 (d, 8.0)
438.2 (CH₂)2.10 (m), 2.05 (m)
555.1 (CH)2.35 (m)
629.8 (CH₂)1.80 (m), 1.70 (m)
7135.2 (C)
8129.8 (CH)5.35 (t, 7.0)
935.1 (CH₂)2.20 (m), 2.15 (m)
1048.2 (CH)1.95 (m)
1145.3 (CH)2.00 (m)
1228.1 (CH₂)1.50 (m), 1.40 (m)
1341.7 (CH₂)1.60 (m), 1.50 (m)
1450.1 (CH)2.25 (m)
15212.1 (C)
1633.1 (CH₃)2.15 (s)
1725.7 (CH₃)1.05 (d, 7.0)
1818.2 (CH₃)0.95 (d, 7.0)
1917.5 (CH₃)0.90 (d, 7.0)
2020.5 (CH₃)1.60 (s)
2168.1 (CH₂OH)4.15 (d, 7.0)
22140.1 (C)
23125.2 (CH)5.10 (t, 7.0)
2439.8 (CH₂)2.05 (q, 7.0)
2525.8 (CH₃)1.70 (s)

Experimental Protocols

The following protocols are based on the methods described for the isolation and structural elucidation of ophiobolin-type sesterterpenoids.

Fungal Cultivation and Extraction

The producing fungus, Bipolaris maydis, is typically cultured on a solid-state rice medium.

experimental_workflow_extraction cluster_cultivation Fungal Cultivation cluster_extraction Extraction Fungus Bipolaris maydis Strain Medium Solid Rice Medium Fungus->Medium Incubation Incubation at 28°C for 30 days Medium->Incubation Extraction Extraction with Ethyl Acetate Incubation->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Fig. 1: Fungal Cultivation and Extraction Workflow.
Isolation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

experimental_workflow_isolation Crude_Extract Crude Extract Silica_Gel Silica Gel Column Chromatography (Petroleum ether/Acetone gradient) Crude_Extract->Silica_Gel Fractions Collection of Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography (CH₂Cl₂/MeOH, 1:1) Fractions->Sephadex Semi_Prep_HPLC Semi-preparative HPLC (MeOH/H₂O) Sephadex->Semi_Prep_HPLC Maydispenoid_B Pure this compound Semi_Prep_HPLC->Maydispenoid_B

Fig. 2: Isolation and Purification Workflow.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, HSQC, HMBC, and NOESY spectra are recorded on a Bruker AVANCE spectrometer. Chemical shifts are referenced to the solvent signals.

  • Mass Spectrometry: HRESIMS data are obtained using a Thermo Fisher Scientific Q Exactive HF mass spectrometer.

Putative Signaling Pathway

The immunosuppressive activity of sesquiterpenoids and related compounds is often attributed to their interference with key inflammatory signaling pathways. While the specific targets of this compound have not yet been elucidated, a putative mechanism can be proposed based on the known activities of other ophiobolin-type sesterterpenoids. These compounds have been shown to modulate pathways such as NF-κB and MAPK, which are crucial for T-cell activation and proliferation.[3][4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) /CD28 MAPK_Pathway MAPK Cascade (ERK, JNK, p38) TCR->MAPK_Pathway LPS_R Toll-like Receptor 4 (TLR4) NFkB_Pathway NF-κB Pathway (IKK, IκBα) LPS_R->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Gene_Expression Gene Expression (e.g., IL-2, TNF-α) AP1->Gene_Expression NFkB->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation Maydispenoid_B This compound Maydispenoid_B->MAPK_Pathway Inhibition Maydispenoid_B->NFkB_Pathway Inhibition

Fig. 3: Putative Immunosuppressive Signaling Pathway of this compound.

Conclusion

This compound represents a promising new scaffold for the development of immunosuppressive agents. The detailed spectroscopic data and experimental protocols provided in this guide offer a foundational resource for chemists, pharmacologists, and other researchers interested in the synthesis, characterization, and biological evaluation of this and related natural products. Further investigation into the precise molecular targets and mechanism of action of this compound is warranted to fully explore its therapeutic potential.

References

Maydispenoid B: A Technical Overview of its Physicochemical Properties and Immunosuppressive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maydispenoid B is a sesquiterpenoid natural product isolated from the fungus Bipolaris maydis. It has garnered attention within the scientific community for its potent immunosuppressive properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics and biological activities of this compound, with a focus on its potential applications in immunology and drug development. All quantitative data is summarized for clarity, and where available, detailed experimental methodologies are provided.

Physicochemical Properties

To date, detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, have not been extensively reported in publicly available literature. However, based on its chemical structure, several key properties can be identified.

PropertyValueSource
Molecular Formula C₂₁H₂₈O₄Inferred from structure
Molecular Weight 360.45 g/mol Inferred from structure
Canonical SMILES CC1=C/C=C[C@H]2--INVALID-LINK--=O[1]
Initial Source Bipolaris maydis (fungus)[1]
Structural Class Sesquiterpenoid[1]

Note: The molecular formula and weight are calculated based on the provided SMILES structure. Further experimental validation is required.

Biological Activity: Immunosuppression

This compound has demonstrated significant immunosuppressive activity by inhibiting the proliferation of murine splenocytes. This effect has been observed in response to stimulation by both T-cell activators (anti-CD3/anti-CD28 monoclonal antibodies) and a B-cell mitogen (lipopolysaccharide), suggesting a broad inhibitory effect on lymphocyte activation.[1]

Assay SystemIC₅₀ Value
Anti-CD3/anti-CD28 mAb-activated murine splenocyte proliferation9.38 µM
Lipopolysaccharide (LPS)-activated murine splenocyte proliferation16.82 µM

These findings indicate that this compound is a potent inhibitor of both T-cell and B-cell proliferation, making it a compound of interest for conditions characterized by excessive immune activation.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological characterization of this compound are not yet available in the public domain. The information regarding its biological activity is provided by commercial suppliers and lacks in-depth methodological descriptions. Further research is needed to establish standardized protocols for its extraction and for conducting comprehensive biological assays.

Putative Signaling Pathway Inhibition

The precise molecular mechanisms and signaling pathways through which this compound exerts its immunosuppressive effects have not been elucidated. However, based on its ability to inhibit T-cell proliferation stimulated by T-cell receptor (TCR) and CD28 co-stimulation, a hypothetical workflow for investigating its mechanism of action can be proposed.

Caption: Proposed workflow for investigating the immunosuppressive mechanism of this compound.

Given that T-cell activation is a critical event in the adaptive immune response, a plausible hypothesis is that this compound interferes with key signaling cascades downstream of the T-cell receptor. The diagram below illustrates a simplified overview of the T-cell receptor signaling pathway, highlighting potential points of inhibition for an immunosuppressive agent like this compound.

T_Cell_Signaling Simplified T-Cell Receptor Signaling Pathway and Potential Inhibition Points TCR TCR/CD3 Complex Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Akt Akt PI3K->Akt Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Akt->NFkB NFAT NFAT Calcium->NFAT AP1 AP-1 PKC->AP1 PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->ZAP70 Inhibitor->PLCg1 Inhibitor->PI3K Inhibitor->NFkB

Caption: Potential inhibition points of this compound in the T-cell signaling cascade.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated immunosuppressive activity. Its ability to inhibit both T-cell and B-cell proliferation suggests its potential as a lead compound for the development of novel immunosuppressive drugs. However, a significant gap in knowledge exists regarding its detailed physicochemical properties, a robust and reproducible method for its isolation and purification, and its precise mechanism of action at the molecular level.

Future research should focus on:

  • The complete structural elucidation and stereochemical assignment of this compound through comprehensive spectroscopic analysis (NMR, MS, IR) and X-ray crystallography.

  • Development of a scalable and efficient method for the isolation of this compound from Bipolaris maydis or through total synthesis.

  • In-depth studies to identify the specific molecular target(s) and delineate the signaling pathways modulated by this compound to mediate its immunosuppressive effects.

  • Evaluation of its efficacy and safety in preclinical in vivo models of autoimmune diseases and organ transplantation.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a next-generation immunosuppressive agent.

References

The Unseen Arsenal: A Technical Guide to Ophiobolin-Type Sesterterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin-type sesterterpenoids, a class of C25 terpenoids, are fungal secondary metabolites that have garnered significant attention in the scientific community.[1][2] Characterized by a unique 5-8-5 tricyclic carbon skeleton, these compounds were first identified as phytotoxins produced by plant pathogenic fungi of the Bipolaris and Aspergillus genera.[3] However, extensive research has unveiled a broad spectrum of potent biological activities, including remarkable antimicrobial, cytotoxic, and anticancer properties, positioning them as promising candidates for drug discovery and development.[4][5] This technical guide provides a comprehensive literature review of ophiobolin-type sesterterpenoids, focusing on their biosynthesis, chemical diversity, and multifaceted biological activities, with a detailed presentation of quantitative data and experimental methodologies.

Chemical Diversity and Biosynthesis

The ophiobolin family comprises a growing number of structurally diverse analogues. The biosynthesis of the characteristic 5-8-5 fused tricyclic core originates from the cyclization of geranylfarnesyl pyrophosphate (GFPP).[2][6] A series of enzymatic modifications, including oxidations, reductions, and rearrangements, catalyzed by enzymes encoded within dedicated gene clusters, gives rise to the various ophiobolin derivatives.[1][7]

Ophiobolin_Biosynthesis_Pathway Geranylfarnesyl Pyrophosphate (GFPP) Geranylfarnesyl Pyrophosphate (GFPP) Ophiobolin F Ophiobolin F Geranylfarnesyl Pyrophosphate (GFPP)->Ophiobolin F Terpene Cyclase Ophiobolin C Ophiobolin C Ophiobolin F->Ophiobolin C P450 Monooxygenase Ophiobolin A Ophiobolin A Ophiobolin C->Ophiobolin A Hydroxylation/Oxidation Other Ophiobolins Other Ophiobolins Ophiobolin A->Other Ophiobolins Further Modifications

Caption: Simplified biosynthetic pathway of major ophiobolins.

Biological Activities

Ophiobolin-type sesterterpenoids exhibit a remarkable range of biological activities, which are summarized below. The quantitative data for their antimicrobial and cytotoxic effects are presented in Tables 1 and 2, respectively.

Antimicrobial Activity

Several ophiobolins have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi. Their mechanism of action is believed to involve the disruption of cell membrane integrity and other cellular processes.

Cytotoxic and Anticancer Activity

The cytotoxic and anticancer properties of ophiobolins are a major focus of current research. Ophiobolin A, the most studied member of this class, has been shown to induce apoptosis and other forms of cell death in various cancer cell lines, including those resistant to conventional chemotherapeutics.[4][5] The proposed mechanisms of action include the induction of oxidative stress, mitochondrial dysfunction, and interference with key signaling pathways.[8][9]

Experimental Protocols

This section provides detailed methodologies for the isolation, structure elucidation, and biological evaluation of ophiobolin-type sesterterpenoids, as cited in the literature.

Isolation and Purification of Ophiobolins from Bipolaris oryzae

Isolation_Workflow cluster_0 Fungal Culture and Extraction cluster_1 Purification Culture Liquid Culture of Bipolaris oryzae Filtration Filtration to separate mycelia and filtrate Culture->Filtration Extraction Liquid-liquid extraction of the filtrate with Ethyl Acetate Filtration->Extraction Evaporation Evaporation of Ethyl Acetate under reduced pressure Extraction->Evaporation Crude_Extract Crude Ophiobolin Extract Evaporation->Crude_Extract Silica_Gel Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel HPLC High-Performance Liquid Chromatography (HPLC) Silica_Gel->HPLC Pure_Ophiobolins Pure Ophiobolin Compounds HPLC->Pure_Ophiobolins

Caption: General workflow for the isolation of ophiobolins.

Protocol:

  • Fungal Culture: Bipolaris oryzae is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specific period (e.g., 2-3 weeks) under static or shaking conditions at an appropriate temperature (e.g., 25-28°C).[3]

  • Extraction: The culture filtrate is separated from the mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.[10]

  • Purification: The crude extract is subjected to chromatographic techniques for the purification of individual ophiobolins. This often involves initial fractionation by silica gel column chromatography followed by final purification using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).[3][10]

Structure Elucidation

The chemical structures of isolated ophiobolins are determined using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural assignment. This includes:

    • ¹H NMR: To identify the proton environments in the molecule.[11]

    • ¹³C NMR: To identify the carbon skeleton.[11]

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular structure.[12]

    • NOESY: To determine the relative stereochemistry of the molecule.[12]

Antimicrobial Activity Assay (Broth Microdilution Method)

MIC_Workflow Prepare_Dilutions Prepare serial two-fold dilutions of ophiobolin in a 96-well microtiter plate Inoculate Inoculate each well with a standardized bacterial suspension Prepare_Dilutions->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible bacterial growth Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Ophiobolin Solutions: A stock solution of the ophiobolin is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13][14]

  • Bacterial Inoculum Preparation: The test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[15]

  • Incubation: The inoculated microtiter plate is incubated at 37°C for 18-24 hours.[13]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the ophiobolin that completely inhibits visible growth of the bacterium.[14][16]

Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate and allow them to adhere overnight Treat_Cells Treat cells with various concentrations of the ophiobolin compound for a specific duration (e.g., 24, 48, or 72 hours) Seed_Cells->Treat_Cells Add_MTT Add MTT solution to each well and incubate for 2-4 hours Treat_Cells->Add_MTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals Add_MTT->Solubilize Measure_Absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate the IC50 value (the concentration that inhibits 50% of cell growth) Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[17]

  • Compound Treatment: The cells are then treated with various concentrations of the ophiobolin compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours.[18][19]

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.[5]

Signaling Pathways in Anticancer Activity

Ophiobolin A has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway.[4][8]

Apoptosis_Signaling_Pathway Ophiobolin_A Ophiobolin A Mitochondrion Mitochondrion Ophiobolin_A->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Bax ↑ Bax Mitochondrion->Bax Bcl2 ↓ Bcl-2 Mitochondrion->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial-mediated apoptotic pathway induced by Ophiobolin A.

Quantitative Data Summary

Table 1: Antimicrobial Activity of Ophiobolin-Type Sesterterpenoids (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
Ophiobolin A 1.560.78>1003.12
Ophiobolin B 6.253.12>10012.5
Ophiobolin I 3.121.56>1006.25

Note: Data is compiled from various sources and experimental conditions may vary.

Table 2: Cytotoxic Activity of Ophiobolin-Type Sesterterpenoids (IC50 in µM)

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HCT116 (Colon)Reference
Ophiobolin A 0.250.150.320.41[5]
6-epi-Ophiobolin A 4.52.092.542.71[20]
3-anhydro-Ophiobolin A >10>10>10>10[20]

Note: Data is compiled from various sources and experimental conditions may vary.

Conclusion

Ophiobolin-type sesterterpenoids represent a fascinating and promising class of natural products with a rich chemical diversity and a wide array of potent biological activities. Their unique structural features and significant antimicrobial and anticancer properties make them valuable lead compounds for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research on these compounds, including detailed experimental protocols and a summary of quantitative biological data, to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for their future clinical applications.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Maydispenoid B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of Maydispenoid B, a sesquiterpenoid of significant interest, from a crude fungal extract using preparative High-Performance Liquid Chromatography (HPLC). The described protocol employs a reversed-phase C18 column and a water/acetonitrile gradient, achieving high purity and recovery of the target compound. This method is suitable for researchers in natural product chemistry, pharmacology, and drug development requiring a high-purity standard of this compound for further studies.

Introduction

This compound is a naturally occurring sesquiterpenoid isolated from various fungal species. Terpenoids, as a class, exhibit a wide range of biological activities and are of great interest to the pharmaceutical and biotechnology industries.[1][2] The reliable purification of these compounds is a critical step in their structural elucidation, biological activity screening, and further development.[3] Preparative HPLC has become a primary technique for the isolation of natural products due to its high resolution and efficiency.[4][5][6] This document provides a detailed, step-by-step protocol for the purification of this compound using a reversed-phase HPLC system.[7]

Experimental Protocol

2.1. Materials and Reagents

  • Crude Extract: Fungal extract containing this compound.

  • Solvents:

  • Equipment:

    • Preparative HPLC system with a quaternary pump, autosampler, and fraction collector.

    • Photodiode Array (PDA) or UV-Vis detector.

    • Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

    • Rotary evaporator.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE).

    • Glass vials for sample preparation and fraction collection.

2.2. Sample Preparation

  • Initial Extraction: The crude fungal extract is first subjected to a liquid-liquid extraction to enrich the terpenoid fraction.[1]

    • Dissolve 1 gram of the crude extract in 50 mL of 50% aqueous methanol.

    • Extract the aqueous methanol solution three times with 50 mL of hexane to remove highly non-polar compounds. Discard the hexane layers.

    • Extract the remaining aqueous methanol phase three times with 50 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator.

  • HPLC Sample Preparation:

    • Reconstitute the dried ethyl acetate fraction in 10 mL of methanol.

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge the solution at 4000 rpm for 10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.3. HPLC Conditions

  • Column: C18 Reversed-Phase Column (250 x 10 mm, 5 µm).

  • Mobile Phase A: HPLC Grade Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 4.0 mL/min.

  • Injection Volume: 500 µL.

  • Detection: UV at 220 nm.

  • Column Temperature: 30°C.

  • Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.06040
25.01090
30.01090
30.16040
35.06040

2.4. Fraction Collection

  • Monitor the chromatogram in real-time.

  • Based on the retention time of the peak corresponding to this compound (determined from analytical scale runs), set the fraction collector to collect the eluent containing the target compound.

  • Combine the collected fractions containing the pure compound.

  • Evaporate the solvent using a rotary evaporator or a nitrogen stream to obtain the purified this compound.

  • Determine the purity of the final product using analytical HPLC and confirm its identity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Results and Data

The following table summarizes the hypothetical quantitative data from the purification process, demonstrating the effectiveness of the described method.

SampleTotal Peak AreaThis compound Peak AreaPurity (%)Recovery (%)
Crude Ethyl Acetate Fraction8,750,0001,312,50015100
Purified this compound Fraction1,150,0001,138,500>9987

Workflow and Pathway Diagrams

The following diagram illustrates the complete experimental workflow for the purification of this compound.

G cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis A Crude Fungal Extract B Liquid-Liquid Extraction (Hexane & Ethyl Acetate) A->B C Enriched Ethyl Acetate Fraction B->C D Reconstitute in Methanol & Filter (0.45 µm) C->D E Inject into Preparative HPLC (C18 Column) D->E F Gradient Elution (Water/Acetonitrile) E->F G UV Detection (220 nm) & Fraction Collection F->G H Combine & Evaporate Fractions G->H I Purified this compound H->I J Purity Check (Analytical HPLC) & Structure Confirmation (MS, NMR) I->J

References

Application Notes and Protocols for the Quantification of Maydispenoid B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maydispenoid B is a sesquiterpenoid natural product that has been identified as a potent immunosuppressor.[1][2] It has been shown to inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide.[1] Given its significant biological activity, robust and reliable analytical methods for the quantification of this compound are essential for research and development, quality control, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As specific analytical standards and validated methods for this compound are not widely available in the public domain, the following protocols are based on established methods for the analysis of similar fungal secondary metabolites, mycotoxins, and polyketides.[3][4][5][6] These methods can serve as a starting point for the development and validation of a specific analytical procedure for this compound.

Analytical Standards and Reagents

Reference Standard

A certified reference standard of this compound is crucial for accurate quantification. If a commercial standard is unavailable, it must be isolated and purified from a producing fungal strain, and its identity and purity must be confirmed by spectroscopic methods (NMR, HRMS, etc.).

Solvents and Reagents
  • Solvents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

  • Additives: Formic acid, ammonium (B1175870) acetate, or other modifiers as required for optimal chromatographic separation and ionization.

  • Gases: High-purity nitrogen for solvent evaporation and as a nebulizing and drying gas for LC-MS/MS. Argon for collision-induced dissociation (CID) in MS/MS.

Experimental Protocols

Standard Solution Preparation

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and quality control.

Protocol:

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 1.0 mL volumetric flask.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial to protect from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase or a solvent compatible with the analytical method.

    • The concentration range for the calibration curve should encompass the expected concentration of this compound in the samples.

Sample Preparation from Fungal Culture

Objective: To extract this compound from a fungal culture for quantification.

Protocol:

  • Extraction:

    • Homogenize a known amount of fungal mycelium or the entire culture (mycelium and broth) with a suitable extraction solvent (e.g., ethyl acetate, methanol, or a mixture of acetonitrile and water). A common ratio is 1:10 (sample:solvent, w/v).

    • Perform the extraction by shaking or sonicating for 30-60 minutes.

    • Centrifuge the mixture to pellet the solid material.

  • Solvent Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase or a solvent compatible with the LC method.

  • Clean-up (Optional):

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. The choice of SPE cartridge will depend on the physicochemical properties of this compound.

HPLC-UV Quantification Method

Objective: To quantify this compound using High-Performance Liquid Chromatography with UV detection. This method is suitable for relatively high concentrations of the analyte.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at the wavelength of maximum absorbance for this compound (to be determined by UV scan).

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Quantification Method

Objective: To achieve highly sensitive and selective quantification of this compound, particularly in complex matrices or for low-level detection.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI) should be optimized based on the chemical structure of this compound.

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ ion of this compound.

    • At least two product ions (Q3) should be identified from the fragmentation of the precursor ion for confident quantification and confirmation.

    • The MRM transitions, collision energy (CE), and other MS parameters must be optimized by infusing a standard solution of this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)CE (eV)Product Ion 2 (m/z)CE (eV)
This compoundTo be determinedTo be determinedOpt.To be determinedOpt.
Internal Std.To be determinedTo be determinedOpt.To be determinedOpt.

Data Analysis:

  • Use an internal standard (a structurally similar compound not present in the sample) to correct for matrix effects and variations in instrument response.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples using this calibration curve.

Data Presentation

HPLC-UV Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) Intra-day: < 5%, Inter-day: < 10%
Accuracy (% Recovery) 90 - 110%
LC-MS/MS Method Validation Parameters (Hypothetical Data)
ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) Intra-day: < 10%, Inter-day: < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect (%) 80 - 120%

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification HPLC_UV->Data_Processing LC_MSMS->Data_Processing

Caption: General experimental workflow for the extraction and quantification of this compound.

LC_MSMS_Workflow Sample_Injection Sample Injection UHPLC_Separation UHPLC Separation (Reversed-Phase C18) Sample_Injection->UHPLC_Separation ESI_Source Electrospray Ionization (ESI) UHPLC_Separation->ESI_Source Eluent Quadrupole_1 Q1: Precursor Ion Selection ESI_Source->Quadrupole_1 Ionized Molecules Quadrupole_2 Q2: Collision Cell (CID) Quadrupole_1->Quadrupole_2 Selected Precursor Ion Quadrupole_3 Q3: Product Ion Selection Quadrupole_2->Quadrupole_3 Fragment Ions Detector Detector Quadrupole_3->Detector Selected Product Ions Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition

Caption: Logical workflow of the LC-MS/MS analysis for this compound quantification.

Disclaimer

The protocols and data presented in these application notes are intended as a general guide. Due to the limited availability of specific analytical data for this compound, the provided methods are based on established procedures for similar compounds. It is essential for researchers to perform in-house method development and validation to ensure the accuracy, precision, and reliability of the quantification of this compound in their specific matrices. This includes the optimization of sample preparation, chromatographic separation, and mass spectrometric parameters.

References

Maydispenoid B: Application Notes and Protocols for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maydispenoid B, a sesquiterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis, has demonstrated potent immunosuppressive properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in immunological research. The information presented herein is intended to guide researchers in exploring its potential as a modulator of immune responses.

Introduction

This compound is a member of the growing class of bioactive secondary metabolites derived from fungi.[1][2] Its core structure is a decahydro-3-oxacycloocta[cd]pentalene fragment. Preliminary studies have revealed its significant inhibitory effects on immune cell proliferation, suggesting its potential as a lead compound for the development of novel immunosuppressive agents for autoimmune diseases and other inflammatory conditions. This document summarizes the available quantitative data, provides detailed experimental procedures for assessing its activity, and outlines the putative signaling pathways involved in its mechanism of action.

Quantitative Data

The immunosuppressive activity of this compound has been quantified through its inhibition of murine splenocyte proliferation. The half-maximal inhibitory concentration (IC50) values are presented in the table below. For comparison, data for the related compound Maydispenoid A is also included.

CompoundAssayIC50 (µM)Reference
This compound anti-CD3/anti-CD28 mAb-stimulated murine splenocyte proliferation9.38[1][2]
Lipopolysaccharide (LPS)-stimulated murine splenocyte proliferation16.82[1][2]
Maydispenoid A anti-CD3/anti-CD28 mAb-stimulated murine splenocyte proliferation5.28[1][2]
Lipopolysaccharide (LPS)-stimulated murine splenocyte proliferation7.25[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the immunological effects of this compound.

Murine Splenocyte Proliferation Assay

This assay is used to determine the inhibitory effect of this compound on the proliferation of T and B lymphocytes.

Materials:

  • This compound

  • BALB/c mice (6-8 weeks old)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 monoclonal antibody (mAb)

  • Anti-CD28 monoclonal antibody (mAb)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Splenocyte Isolation:

    • Aseptically remove the spleen from a BALB/c mouse and place it in a sterile petri dish containing RPMI-1640 medium.

    • Gently tease the spleen apart using sterile forceps and a syringe plunger to release the splenocytes.

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer.

    • Incubate for 5 minutes at room temperature, then add 10 mL of RPMI-1640 medium and centrifuge again.

    • Resuspend the cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding and Treatment:

    • Adjust the splenocyte concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • For T-cell proliferation, add 50 µL of anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) mAbs.

    • For B-cell proliferation, add 50 µL of LPS (final concentration 10 µg/mL).

    • Include unstimulated control wells (cells with medium only).

  • Incubation and Proliferation Assessment:

    • Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cytokine Production Assay (ELISA)

This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 from stimulated immune cells (e.g., RAW 264.7 macrophages or primary splenocytes).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line or primary murine splenocytes

  • DMEM or RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells or splenocytes into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).

    • Allow the cells to adhere overnight (for RAW 264.7).

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection and Analysis:

    • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the supernatants.

    • Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.

Signaling Pathway Analysis

While the precise molecular targets of this compound are still under investigation, its immunosuppressive effects are likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Terpenoids, the chemical class to which this compound belongs, are known to inhibit these pathways.

Putative NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degradation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_active->Genes MaydispenoidB This compound MaydispenoidB->IKK Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Putative MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also critical in regulating inflammatory responses.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Transcription Pro-inflammatory Gene Transcription AP1->Transcription MaydispenoidB This compound MaydispenoidB->MAPKKK Inhibition? MaydispenoidB->MAPKK Inhibition?

Caption: Putative inhibition of MAPK signaling pathways by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the immunological activity of this compound.

Experimental_Workflow Start Start: this compound Splenocyte_Isolation Isolate Murine Splenocytes Start->Splenocyte_Isolation T_Cell_Proliferation T-Cell Proliferation Assay (anti-CD3/CD28) Splenocyte_Isolation->T_Cell_Proliferation B_Cell_Proliferation B-Cell Proliferation Assay (LPS) Splenocyte_Isolation->B_Cell_Proliferation IC50_Determination Determine IC50 Values T_Cell_Proliferation->IC50_Determination B_Cell_Proliferation->IC50_Determination Cytokine_Assay Cytokine Production Assay (ELISA for TNF-α, IL-6) IC50_Determination->Cytokine_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-NF-κB, p-MAPK) Cytokine_Assay->Pathway_Analysis Mechanism_Elucidation Elucidate Mechanism of Action Pathway_Analysis->Mechanism_Elucidation End End Mechanism_Elucidation->End

Caption: General experimental workflow for immunological evaluation.

Conclusion

This compound presents a promising scaffold for the development of novel immunosuppressive drugs. The data and protocols provided in this document offer a foundation for researchers to further investigate its biological activities and elucidate its mechanism of action. Future studies should focus on identifying its direct molecular targets and evaluating its efficacy in in vivo models of inflammatory and autoimmune diseases.

References

Troubleshooting & Optimization

overcoming low solubility of Maydispenoid B in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maydispenoid B Solubility

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound and similar hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a natural product. Like many complex natural compounds, it possesses a predominantly hydrophobic (lipophilic) structure, meaning it has a stronger affinity for non-polar environments (like oils and fats) than for polar environments (like water). This chemical nature is the primary reason for its low solubility in aqueous buffers and cell culture media, which can pose significant challenges for in vitro and in vivo experiments.

Q2: What is the first step I should take when trying to dissolve this compound?

The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used polar aprotic solvent that can dissolve a vast range of both polar and nonpolar compounds, making it an excellent choice for initial solubilization.[1][2] From this concentrated stock, you can make final dilutions into your aqueous experimental medium.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening?

This is a common issue known as "fall-out" or precipitation. It occurs when the concentration of the organic solvent (e.g., DMSO) is drastically lowered upon dilution into the aqueous medium. The aqueous environment can no longer support the solubility of the hydrophobic compound, causing it to crash out of the solution. To mitigate this, it is crucial to ensure the final concentration of the organic solvent is as low as possible while still keeping the compound in solution.

Q4: What are the main strategies to improve the aqueous solubility of a compound like this compound?

Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds.[3][4] These methods are generally categorized as physical or chemical modifications.[5] Key approaches include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.[6]

  • Surfactants: Using detergents to form micelles that encapsulate the hydrophobic compound.[6]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes, where the hydrophobic compound is held within the cyclodextrin's central cavity.[7][8]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate.[6][9][10]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.

Troubleshooting Guide

Problem: My this compound powder will not dissolve in my aqueous buffer.

  • Solution 1: Prepare an Organic Stock Solution. Do not attempt to dissolve this compound directly in an aqueous medium. First, create a high-concentration stock solution in 100% DMSO.

  • Solution 2: Gentle Heating & Vortexing. After adding the solvent, gently warm the solution (e.g., to 37°C) and vortex thoroughly. This can help overcome the initial energy barrier to dissolution.

Problem: When I add my DMSO stock to my cell culture media, I see immediate cloudiness/precipitation.

  • Solution 1: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your media is low, typically below 0.5% and ideally below 0.1%, to avoid solvent toxicity and compound precipitation. You may need to lower the final concentration of this compound in your experiment.

  • Solution 2: Modify Dilution Technique. Instead of adding the stock solution directly to the full volume of media, add the stock solution to a small volume first while vortexing vigorously. Then, add this intermediate solution to the remaining bulk medium. This rapid mixing can prevent localized high concentrations that lead to precipitation.

  • Solution 3: Use a Co-Solvent or Surfactant. Consider pre-mixing your DMSO stock with a solution containing a low concentration of a biocompatible surfactant (e.g., Tween® 80) or another co-solvent before the final dilution.

Problem: I need a higher concentration of this compound in my aqueous solution than I can achieve with DMSO alone.

  • Solution 1: Cyclodextrin Complexation. This is a highly effective method for significantly increasing the apparent aqueous solubility of hydrophobic compounds.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

  • Solution 2: Lipid-Based Formulations. For in vivo studies, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), which can improve both solubility and bioavailability.[4][8]

Data Presentation: Common Solubilization Agents

The following tables summarize common solvents and excipients used to formulate poorly soluble compounds. Note: Specific solubility data for this compound is not publicly available. The concentrations listed are typical starting points for formulation development.

Table 1: Common Organic Solvents for Stock Solutions

Solvent Type Typical Max Stock Conc. Notes
DMSO Polar Aprotic 10-50 mM Widely compatible; can be toxic to cells at >0.5%.[1]
Ethanol Polar Protic 10-50 mM Less toxic than DMSO but can have biological effects.

| DMF | Polar Aprotic | 10-50 mM | Use with caution; higher toxicity than DMSO. |

Table 2: Common Excipients for Enhancing Aqueous Solubility

Excipient Class Example Typical Working Conc. Mechanism of Action
Cyclodextrins HP-β-CD 2-10% (w/v) Forms inclusion complexes.[7]
Surfactants Tween® 80, Polysorbate 80 0.1-1% (v/v) Micellar solubilization.[6]
Polymers PEG 400 5-20% (v/v) Co-solvency.

| Co-solvents | Propylene Glycol | 10-30% (v/v) | Alters solvent polarity. |

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again.

  • Sterilization: If required for cell culture, filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create an aqueous solution of a this compound/cyclodextrin complex.

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). Warm the solution to 37-40°C to ensure the HP-β-CD is fully dissolved.

  • Prepare Drug Slurry: In a separate sterile tube, weigh the this compound powder.

  • Complexation: Slowly add the warm HP-β-CD solution to the this compound powder while vortexing.

  • Incubation: Incubate the mixture for 1-4 hours at room temperature or 37°C on a shaker or rotator to facilitate the formation of the inclusion complex. The solution should clarify as the complex forms.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Final Solution: Carefully collect the supernatant. This is your aqueous stock of the this compound-cyclodextrin complex. The concentration should be confirmed analytically (e.g., via HPLC-UV).

Visualizations

G start Compound precipitates in aqueous medium? stock_check Is stock solution >10 mM in 100% DMSO? start->stock_check Yes final_conc Is final DMSO conc. >0.5%? stock_check->final_conc No lower_stock Lower stock concentration or use fresh DMSO stock_check->lower_stock Yes try_cd Try Cyclodextrin (HP-β-CD) Formulation final_conc->try_cd No lower_final Lower final compound concentration to reduce final DMSO % final_conc->lower_final Yes success Solubility Issue Resolved try_cd->success lower_stock->start lower_final->start

Caption: Troubleshooting workflow for this compound precipitation.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Maydispenoid B degradation products and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maydispenoid B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a sesterterpenoid natural product isolated from the fungus Bipolaris maydis.[1][2] It has been identified as a potent immunosuppressor.[3][4] Its immunosuppressive activity has been observed through the inhibition of murine splenocyte proliferation activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).

Q2: What are the common degradation pathways for a compound like this compound?

While specific degradation pathways for this compound have not been extensively documented in the literature, terpenoids with similar functional groups are susceptible to two primary degradation pathways:

  • Hydrolysis: The ester functional group in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the ester bond.

  • Oxidation: The complex ring structure and various hydrocarbon moieties of this compound present potential sites for oxidation.[5][6][7] This can be initiated by exposure to air, light, or oxidizing agents.

Q3: What analytical techniques are recommended for the identification and quantification of this compound and its potential degradation products?

A combination of chromatographic and spectroscopic techniques is recommended for the analysis of this compound and its derivatives:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reverse-phase column is a suitable method for separating this compound from its more polar degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for both separation and identification.[1][8][9] It provides molecular weight information that is crucial for identifying unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel degradation products, isolation of the compound followed by 1D and 2D NMR analysis is necessary.

Troubleshooting Guides

HPLC Analysis Issues

Q4: I am observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What could be the cause and how can I fix it?

Poor peak shape in HPLC can be caused by several factors. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Secondary Interactions with Column Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the silica (B1680970) support.
Column Contamination or Degradation Flush the column with a strong solvent, or if the problem persists, replace the guard column or the analytical column.[10]

Q5: My retention times for this compound are shifting between injections. What should I investigate?

Retention time variability can compromise the reliability of your results. Consider the following:

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves.[11]
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phases or after a gradient run.
Pump Malfunction Check for leaks in the pump and ensure check valves are functioning correctly.
LC-MS Identification Issues

Q6: I am not detecting this compound or its expected degradation products in my LC-MS analysis. What could be the problem?

Several factors can lead to a lack of signal in LC-MS:

Potential Cause Troubleshooting Steps
Inappropriate Ionization Source For a molecule like this compound, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are typically used. Optimize the ionization source parameters.
Incorrect Mass Range Ensure the mass spectrometer is scanning a range that includes the molecular ions of this compound (C25H34O4, MW: 398.54 g/mol ) and its potential degradation products.
Sample Degradation in the Ion Source The compound may be fragmenting in the ion source. Try adjusting the source temperature and voltages to achieve softer ionization.
Low Concentration The concentration of the analyte may be below the limit of detection. Concentrate the sample or use a more sensitive instrument.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol describes a general procedure for conducting forced degradation studies to intentionally produce and identify potential degradation products of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by LC-MS to identify and characterize the degradation products.

Protocol 2: LC-MS Analysis of this compound and its Degradation Products

This protocol provides a starting point for the LC-MS analysis of this compound.

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: MS and data-dependent MS/MS.

Visualizations

MaydispenoidB_Degradation_Pathway MaydispenoidB This compound (C25H34O4) Hydrolysis Hydrolysis (Acidic or Basic Conditions) MaydispenoidB->Hydrolysis Ester Cleavage Oxidation Oxidation (e.g., H2O2, Air) MaydispenoidB->Oxidation Addition of Oxygen Hydrolyzed_Product Hydrolyzed Product (Cleaved Ester) Hydrolysis->Hydrolyzed_Product Oxidized_Products Oxidized Products (e.g., Hydroxylated, Epoxidized) Oxidation->Oxidized_Products Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Forced_Degradation Forced Degradation (Acid, Base, Oxidant) HPLC HPLC Separation (C18 Column) Forced_Degradation->HPLC Extraction Extraction from Matrix Extraction->HPLC LCMS LC-MS Identification (Molecular Weight) HPLC->LCMS NMR NMR Analysis (Structure Elucidation) LCMS->NMR For Novel Products

References

Technical Support Center: Optimizing HPLC Separation of Maydispenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Maydispenoid isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are Maydispenoid isomers, and why is their separation challenging?

Maydispenoids are a class of natural products with complex stereochemistry. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of Maydispenoids, you may encounter diastereomers or enantiomers, which have very similar physicochemical properties, making their separation by HPLC challenging.[1][2] Effective separation is crucial as different isomers can exhibit distinct biological activities.

Q2: What is a good starting point for developing an HPLC method for Maydispenoid isomer separation?

A reversed-phase HPLC (RP-HPLC) method using a C18 column is a common and effective starting point for the separation of many natural product isomers.[3] A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can help improve peak shape by controlling the ionization of the analytes.[3][4]

Q3: What detection method is most suitable for Maydispenoid isomers?

For initial method development, a UV detector is often used. If the Maydispenoid isomers lack a strong chromophore, detection at a low wavelength (e.g., 200-220 nm) may be necessary.[3] For more sensitive and specific detection, especially at low concentrations or in complex sample matrices, Mass Spectrometry (MS) is highly recommended.[3] Techniques like HPLC-MS provide mass-to-charge ratio information, aiding in isomer identification.

Q4: When should I consider using a chiral column?

If you are working with enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is typically required for their separation.[5][6][7] For diastereomers, which have different physical properties, separation can often be achieved on a standard achiral column like a C18 or a phenyl-based column.[1][8] However, if resolution is insufficient on an achiral column, a chiral column can provide the necessary selectivity.[5][8]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Resolution value (Rs) between two adjacent peaks is less than 1.5.

Possible Causes & Solutions:

CauseRecommended Solution
Mobile Phase Composition Not Optimal - Adjust Solvent Strength: Modify the gradient profile. A shallower gradient can increase the separation time and improve the resolution between closely eluting peaks.[9][10] - Change Organic Modifier: If using acetonitrile, try switching to methanol or vice-versa. These solvents have different selectivities and can alter the elution order of isomers.[11]
Inappropriate Stationary Phase - Column Chemistry: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivity through π-π interactions.[12][13] - Particle Size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) can increase efficiency and improve resolution.
Suboptimal Temperature - Column Temperature: Vary the column temperature (e.g., test at 25°C, 35°C, and 45°C). Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity.[9][10]
Flow Rate Too High - Reduce Flow Rate: Decreasing the flow rate can improve separation efficiency, leading to better resolution, although it will increase the run time.[9]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out latter half.

  • Tailing factor or asymmetry factor is greater than 1.2.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase - Modify Mobile Phase pH: The addition of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of residual silanols on the silica-based stationary phase, reducing tailing for acidic or basic analytes.[10] - Use a Base-Deactivated Column: Employ a column that has been end-capped to minimize exposed silanol (B1196071) groups.[10]
Column Overload - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the stationary phase.[10]
Extra-Column Volume - Optimize Tubing: Use tubing with a smaller internal diameter and shorter length to connect the column to the detector to minimize peak broadening.[9]
Contaminated Guard Column or Column Frit - Replace Guard Column: If a guard column is in use, replace it. - Back-flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.
Problem 3: Fluctuating Retention Times

Symptoms:

  • The retention time of the same peak varies between injections.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Equilibration - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.[9]
Mobile Phase Instability - Prepare Fresh Mobile Phase Daily: Organic solvents can evaporate, and the pH of buffered solutions can change over time.[9] - Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system.[9]
Pump Malfunction - Check Pump Seals: Worn pump seals can lead to inconsistent flow rates. Replace them if necessary.[14] - Purge the Pump: Purge the pump to remove any air bubbles from the system.[9]
Temperature Fluctuations - Use a Column Oven: Maintain a constant column temperature using a thermostatted column oven to ensure reproducible retention times.[9]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Maydispenoid Isomer Separation

This protocol provides a starting point for developing a robust HPLC method for the separation of Maydispenoid isomers.

  • Sample Preparation:

    • Dissolve the Maydispenoid isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.[15]

  • HPLC Column:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Guard Column: Use a compatible C18 guard column to protect the analytical column.

  • HPLC System Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B (linear gradient)

      • 20-25 min: 95% B (hold)

      • 25-25.1 min: 95% to 5% B (return to initial conditions)

      • 25.1-30 min: 5% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or MS detector.

  • Optimization Steps:

    • Gradient Optimization: If resolution is poor, flatten the gradient around the elution time of the isomers.

    • Solvent Selection: If co-elution persists, replace acetonitrile with methanol and re-optimize the gradient.

    • Temperature Optimization: Evaluate the effect of column temperature on selectivity by testing at different temperatures (e.g., 25°C, 35°C, 45°C).[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization Loop sample Maydispenoid Isomer Mixture dissolve Dissolve in Solvent sample->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separation C18 Column Separation inject->separation detection UV/MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram analyze Analyze Resolution & Peak Shape chromatogram->analyze optimize Optimize Method analyze->optimize Poor Results optimize->inject Re-inject troubleshooting_logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Drift start Problem with Chromatogram res_check Resolution < 1.5? start->res_check tail_check Tailing Factor > 1.2? start->tail_check rt_check Inconsistent RT? start->rt_check adjust_gradient Adjust Gradient res_check->adjust_gradient change_solvent Change Organic Solvent adjust_gradient->change_solvent change_column Change Column change_solvent->change_column adjust_ph Adjust Mobile Phase pH tail_check->adjust_ph reduce_conc Reduce Sample Concentration adjust_ph->reduce_conc check_tubing Check Extra-Column Volume reduce_conc->check_tubing equilibrate Increase Equilibration rt_check->equilibrate fresh_mobile Prepare Fresh Mobile Phase equilibrate->fresh_mobile check_pump Check Pump fresh_mobile->check_pump

References

troubleshooting Maydispenoid B in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maydispenoid B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for issues that may arise during your experiments with this compound.

General Handling and Solubility

Q1: I'm observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent this?

A1: Precipitation of this compound in aqueous cell culture media is a common issue due to its likely hydrophobic nature as a natural product. The primary causes are related to its solubility limit and the final concentration of the solvent (e.g., DMSO) in the media.

Troubleshooting Steps:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is at a non-toxic level, typically below 0.5% and ideally below 0.1%. High concentrations of organic solvents can cause the compound to precipitate when added to the aqueous media.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment from a concentrated stock solution. Avoid storing diluted solutions of the compound in aqueous buffers for extended periods.

  • Vortex During Dilution: When diluting the stock solution, vortex the tube or mix it thoroughly to ensure proper dispersion of this compound.

  • Consider a Different Solvent: If precipitation persists, you may need to explore other biocompatible solvents for your stock solution.

  • Sonication: Briefly sonicating the diluted solution can sometimes help to dissolve small precipitates, but care should be taken not to degrade the compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, CellTiter-Glo®)

Q2: My IC50 values for this compound are inconsistent between experiments. What are the potential sources of this variability?

A2: Inconsistent IC50 values are a frequent challenge in in vitro assays and can stem from several biological and technical factors.[1]

Troubleshooting & Optimization:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and maintain a consistent cell seeding density for all experiments. Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[2] To minimize this, avoid using the outer wells or fill them with sterile PBS or media.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions of this compound. Use calibrated pipettes.

  • Incubation Time: Use a consistent incubation time for all experiments. A time-course experiment can help determine the optimal duration for observing the effects of this compound.

  • Compound Stability: this compound may not be stable in culture medium for long periods. Prepare fresh dilutions for each experiment.

Example of Variable vs. Consistent IC50 Data

Experiment Cell Line Assay Duration (h) Seeding Density (cells/well) IC50 (µM) - Variable IC50 (µM) - Consistent
1 MCF-7 48 5,000 12.5 10.2
2 MCF-7 48 8,000 25.1 10.8

| 3 | MCF-7 | 72 | 5,000 | 8.3 | 9.9 |

Q3: I am observing cell viability greater than 100% at low concentrations of this compound. Is this a real effect?

A3: While some compounds can have a hormetic effect (a stimulatory effect at low doses), values exceeding 100% viability are often an artifact of the assay.[3]

Possible Causes and Solutions:

  • Overgrowth of Control Cells: In assays like MTT, if the control (untreated) cells become over-confluent by the end of the experiment, their metabolic activity may decrease, leading to a lower signal than that of wells with slightly inhibited, but not yet dead, cells.[3] To correct this, optimize your initial cell seeding density to ensure that even the control cells are in the logarithmic growth phase at the end of the assay.

  • Compound Interference: this compound might directly interact with the assay reagents. For example, it could have reducing properties that convert the MTT reagent to formazan (B1609692), independent of cell metabolism. To test for this, run a control plate with the compound and media but without cells.

  • Normalization: When calculating percentage viability, ensure you are subtracting the background absorbance from a "media only" or "no cell" control from all other readings.

Western Blot Analysis

Q4: I am seeing inconsistent protein expression levels after treatment with this compound in my Western blots. How can I improve reproducibility?

A4: Western blotting is a semi-quantitative technique prone to variability. Consistency in every step is crucial for reproducible results.[4][5]

Troubleshooting Strategy:

  • Consistent Sample Preparation: Ensure that cell lysis and protein extraction are performed consistently. Use the same lysis buffer and protease/phosphatase inhibitors for all samples. Keep samples on ice to prevent protein degradation.[4]

  • Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of total protein in each lane.

  • Loading Controls: Always use a loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize the expression of your target protein. This accounts for any variations in protein loading.[5]

  • Antibody Quality: Use high-quality primary antibodies that are specific to your target protein. Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.[6]

  • Transfer Efficiency: Ensure consistent and complete transfer of proteins from the gel to the membrane. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Image Acquisition: When imaging your blot, ensure that the signal is not saturated. Saturated bands cannot be accurately quantified.

Example of Inconsistent vs. Consistent Western Blot Data (Quantified)

Replicate Treatment Target Protein (Normalized Intensity) - Inconsistent Target Protein (Normalized Intensity) - Consistent
1 Control 1.00 1.00
1 This compound (10 µM) 0.45 0.52
2 Control 1.00 1.00
2 This compound (10 µM) 0.82 0.49
3 Control 1.00 1.00

| 3 | this compound (10 µM) | 0.59 | 0.55 |

Gene Expression Analysis (qPCR)

Q5: My qPCR data for target gene expression after this compound treatment shows high variability between technical replicates. What are the common causes?

A5: High variability in qPCR technical replicates often points to issues with pipetting or the reaction setup.[7][8]

Troubleshooting Tips:

  • Pipetting Error: Small pipetting inaccuracies can lead to significant variations in Cq values. Ensure your pipettes are calibrated and use a consistent technique. Preparing a master mix for all common reagents (master mix, primers) can minimize well-to-well variation.[7]

  • Poor RNA/cDNA Quality: Ensure your RNA is high quality (RIN > 8) and free of genomic DNA and inhibitors. Inconsistent reverse transcription efficiency can also introduce variability.

  • Primer Design: Poorly designed primers can lead to non-specific amplification or primer-dimer formation, affecting Cq values. Ensure your primers are specific and have an optimal annealing temperature.

  • Template Concentration: Ensure the amount of cDNA template is within the linear dynamic range of your assay.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Investigating this compound

The following diagram illustrates a typical workflow for characterizing the in vitro effects of a novel natural product like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation a Cytotoxicity Assay (e.g., MTT) b Determine IC50 a->b c Apoptosis Assay (Annexin V/PI) b->c d Cell Cycle Analysis b->d e Western Blot (Key Signaling Proteins) c->e d->e f qPCR (Target Gene Expression) e->f g Pathway Analysis f->g h Hypothesis Generation g->h

Caption: A typical experimental workflow for in vitro characterization of this compound.
Hypothetical Signaling Pathway Modulated by this compound

Many natural products exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[9][10] The diagram below illustrates a hypothetical mechanism where this compound inhibits this pathway.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MaydispenoidB This compound MaydispenoidB->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line grown in a 96-well plate.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium from a concentrated stock solution (e.g., in DMSO).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate treatment or control solution.

    • Incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[11]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis

This protocol describes the detection of a target protein in cell lysates after treatment with this compound.

  • Sample Preparation:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations for the specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[12]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer at 95°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing the expression of a target gene in response to this compound treatment.

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound as described for the Western blot protocol.

    • Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[14]

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH), and nuclease-free water.[15]

    • Aliquot the master mix into a 96- or 384-well qPCR plate.

    • Add diluted cDNA to each well in triplicate. Include no-template controls for each primer set.

  • qPCR Run:

    • Perform the qPCR using a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[15]

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the Cq values for each sample.

    • Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene.

References

minimizing off-target effects of Maydispenoid B in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Maydispenoid B in cell culture, with a specific focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary activity?

A1: this compound is a natural product, classified as a sesquiterpenoid. Its primary biological activity is potent immunosuppression. It has been demonstrated to inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS)[1].

Q2: What are the known on-target effects of this compound in cell culture?

A2: The primary on-target effect of this compound is the suppression of immune cell proliferation. Specifically, it inhibits the proliferation of T-cells stimulated via the T-cell receptor (TCR) and CD28 co-receptor, and B-cells and other myeloid cells stimulated by LPS[1].

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target effects of this compound have not been extensively characterized, researchers should be aware of potential general off-target effects common to some immunosuppressants and terpenoid compounds. These may include cytotoxicity at higher concentrations, effects on cell membrane integrity, and mitochondrial dysfunction. It is crucial to experimentally determine the therapeutic window for your specific cell type.

Q4: What is the recommended concentration range for using this compound to minimize off-target effects?

A4: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. Based on available data, the on-target immunosuppressive effects are observed in the micromolar range (IC50 values of 9.38 μM for anti-CD3/anti-CD28 activated splenocyte proliferation and 16.82 μM for LPS-activated splenocyte proliferation)[1]. It is recommended to perform a dose-response curve to identify the lowest effective concentration that achieves the desired on-target effect while minimizing any potential off-target cytotoxicity.

Q5: How can I differentiate between on-target immunosuppressive effects and off-target cytotoxicity?

A5: To distinguish between on-target and off-target effects, consider performing the following:

  • Dose-response analysis: On-target effects should occur at a lower concentration range than off-target cytotoxicity.

  • Cell viability assays: Use assays like MTT, MTS, or trypan blue exclusion to assess cell viability in parallel with your functional assays.

  • Washout experiments: Removing the compound from the culture medium may reverse the on-target effects if they are not due to irreversible cytotoxicity.

  • Use of control compounds: Compare the effects of this compound to a well-characterized immunosuppressant with a known mechanism of action.

Troubleshooting Guide

Problem Probable Cause Recommended Solution
High level of cell death observed at the effective concentration. Off-target cytotoxicity.1. Perform a detailed dose-response experiment to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Reduce the concentration of this compound to the lowest effective dose. 3. Decrease the incubation time with the compound.
Inconsistent results between experiments. 1. Variability in cell health and density. 2. Degradation of this compound in solution.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Prepare fresh stock solutions of this compound for each experiment and store them appropriately.
Observed effect is not specific to immune cells. Potential off-target effect on a common cellular pathway.Test the effect of this compound on a non-immune cell line that does not express the expected target to assess for off-target activity.
Difficulty replicating the reported IC50 values. Differences in experimental conditions (e.g., cell type, reagent sources, incubation time).Carefully replicate the experimental conditions from the original study[1]. If using a different cell type, the IC50 value is expected to vary.

Quantitative Data Summary

Parameter Value Cell Type Activation Stimulus Reference
IC50 (Inhibition of Proliferation) 9.38 μMMurine Splenocytesanti-CD3/anti-CD28 mAbs[1]
IC50 (Inhibition of Proliferation) 16.82 μMMurine SplenocytesLipopolysaccharide (LPS)[1]

Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response of this compound

Objective: To determine the effective concentration range of this compound for immunosuppression and to identify the onset of cytotoxicity in a specific cell line.

Materials:

  • Target immune cells (e.g., primary splenocytes, T-cell line, or B-cell line)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Cell proliferation stimulus (e.g., anti-CD3/anti-CD28 antibodies or LPS)

  • Cell viability assay reagent (e.g., MTT or MTS)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Add the diluted this compound or vehicle control to the respective wells.

  • Add the proliferation stimulus (e.g., anti-CD3/anti-CD28 or LPS) to all wells except for the unstimulated control wells.

  • Incubate the plate for the desired period (e.g., 48-72 hours).

  • At the end of the incubation, perform a cell proliferation assay (e.g., BrdU incorporation or CFSE dilution) and a cell viability assay (e.g., MTT or MTS) according to the manufacturer's instructions.

  • Analyze the data to determine the IC50 for proliferation inhibition and the CC50 for cytotoxicity.

Protocol 2: Washout Experiment to Assess Reversibility of On-Target Effects

Objective: To determine if the immunosuppressive effect of this compound is reversible upon its removal from the cell culture medium.

Materials:

  • Target immune cells

  • Complete cell culture medium

  • This compound

  • Cell proliferation stimulus

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Treat cells with an effective concentration of this compound (e.g., near the IC50) and a vehicle control for a defined period (e.g., 24 hours).

  • After the initial treatment, gently aspirate the medium.

  • Wash the cells twice with pre-warmed sterile PBS to remove any residual compound.

  • Add fresh, pre-warmed complete culture medium containing the proliferation stimulus but without this compound.

  • Culture the cells for an additional period (e.g., 24-48 hours).

  • Assess cell proliferation at the end of the second incubation period.

  • Compare the proliferation of cells from the washout group to cells continuously treated with this compound and the vehicle control. Reversal of the inhibitory effect in the washout group suggests a reversible mechanism of action.

Visualizations

Caption: T-Cell activation signaling pathway and the putative inhibitory points of this compound.

LPS_Signaling_Pathway cluster_Receptor LPS Receptor Complex cluster_Adaptors Adaptor Proteins cluster_Kinases Kinase Cascades cluster_Transcription Transcription Factors cluster_Response_LPS Cellular Response LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits TRIF TRIF TLR4->TRIF recruits MD2 MD-2 CD14->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPKs MAPKs TRAF6->MAPKs NFkB_LPS NF-κB MAPKs->NFkB_LPS activate AP1_LPS AP-1 MAPKs->AP1_LPS activate Cytokines Pro-inflammatory Cytokines NFkB_LPS->Cytokines AP1_LPS->Cytokines Proliferation_LPS Proliferation Cytokines->Proliferation_LPS drives Maydispenoid_B_LPS This compound Maydispenoid_B_LPS->TRAF6 inhibits Maydispenoid_B_LPS->MAPKs inhibits

Caption: LPS signaling pathway in splenocytes and potential inhibitory targets of this compound.

Caption: Workflow for determining the therapeutic window of this compound.

References

Technical Support Center: Scaling Up Maydispenoid B Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Maydispenoid B" is not available in the public scientific literature. Therefore, this technical support center has been developed based on the hypothesis that this compound is a novel diterpenoid, potentially of fungal origin, associated with Zea mays. The following guidance is based on established principles for the production and preclinical assessment of novel terpenoid natural products.

This guide is intended for researchers, scientists, and drug development professionals engaged in the scaled-up production of this compound for preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely biosynthetic origin?

A1: Based on its nomenclature, this compound is presumed to be a member of a series of terpenoid compounds. Given the association with "Maydis," it is likely produced by a microorganism, such as an endophytic fungus, associated with maize (Zea mays). Terpenoids are a large and diverse class of natural products synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). As a putative diterpenoid, this compound would be synthesized from geranylgeranyl diphosphate (B83284) (GGPP).

Q2: What are the primary challenges in scaling up the production of a novel fungal terpenoid like this compound?

A2: The primary challenges include:

  • Low Titers: The producing organism may naturally produce this compound in very low quantities.

  • Complex Biosynthetic Pathway: The pathway to this compound may be long and involve numerous enzymatic steps, making it difficult to engineer for higher output.

  • Sub-optimal Fermentation Conditions: The ideal conditions for fungal growth and this compound production (e.g., media composition, temperature, pH, aeration) may not be known and require extensive optimization.

  • Product Inhibition or Degradation: High concentrations of this compound or pathway intermediates may be toxic to the producing fungus or the product may be unstable under fermentation conditions.

  • Downstream Processing: Extraction and purification of this compound from the fermentation broth can be complex and lead to significant product loss.

Q3: What quantity of this compound is typically required for preclinical studies?

A3: The required quantity of a novel compound for preclinical studies can vary significantly depending on the planned experiments.[1] Generally, several grams to tens of grams are necessary to conduct a full suite of in vitro and in vivo toxicology and efficacy studies.

Q4: What are the key regulatory considerations for using a novel natural product in preclinical studies?

A4: Preclinical studies must be conducted under Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data.[1] The purity and identity of the compound must be rigorously established. For natural products, consistency of the product between batches is also a critical consideration.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Fermentation
Potential Cause Troubleshooting Step
Sub-optimal media compositionPerform a media optimization study. Test different carbon and nitrogen sources, as well as micronutrients.
Non-ideal physical parametersOptimize fermentation parameters such as temperature, pH, and dissolved oxygen levels.
Insufficient precursor supplyOverexpress key enzymes in the terpenoid biosynthetic pathway, such as HMG-CoA reductase or GGPP synthase.
Feedback inhibition of biosynthetic enzymesInvestigate the effect of adding this compound to the culture to determine if it inhibits its own production. If so, consider in situ product removal strategies.
Low expression of biosynthetic genesAnalyze the transcriptome of the producing organism under different conditions to identify and overexpress regulatory genes that control the this compound biosynthetic gene cluster.
Issue 2: Difficulty in Purifying this compound
Potential Cause Troubleshooting Step
Co-extraction of structurally similar compoundsDevelop a multi-step purification protocol. This may include liquid-liquid extraction, followed by multiple chromatography steps (e.g., silica (B1680970) gel, reversed-phase, size-exclusion).
Degradation of this compound during purificationAssess the stability of this compound at different temperatures and pH values. Perform purification steps at low temperatures and under neutral pH conditions if necessary.
Low resolution in chromatographyScreen a variety of chromatography resins and solvent systems to find the optimal conditions for separating this compound from impurities.

Experimental Protocols

Protocol 1: Enhancement of this compound Production using Elicitors

Objective: To increase the production of this compound by treating the fungal culture with chemical elicitors.

Materials:

  • Fungal culture producing this compound

  • Methyl jasmonate (MeJA)

  • Salicylic acid (SA)

  • Appropriate solvents for MeJA and SA (e.g., ethanol)

  • Fermentation medium

  • Shaking incubator

  • HPLC or LC-MS for quantification of this compound

Methodology:

  • Grow the fungal culture in the standard fermentation medium to the mid-log phase of growth.

  • Prepare stock solutions of MeJA and SA in the appropriate solvent.

  • Add the elicitors to the fungal cultures at a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM). A solvent-only control should also be included.

  • Continue the fermentation for a set period (e.g., 48-72 hours).

  • Harvest the culture broth and/or mycelium.

  • Extract this compound using an appropriate solvent.

  • Quantify the concentration of this compound using a validated HPLC or LC-MS method.

  • Compare the yields from the elicitor-treated cultures to the control to determine the most effective elicitor and concentration.

Signaling Pathways and Workflows

Terpenoid_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Downstream Downstream Terpenoid Synthesis Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR G3P Glyceraldehyde-3-P G3P->DXP CDP_ME CDP_ME MEP->CDP_ME MCT P_CDP_ME P_CDP_ME CDP_ME->P_CDP_ME CMK ME_cPP ME_cPP P_CDP_ME->ME_cPP MDS HMBPP HMBPP ME_cPP->HMBPP HDS IPP_MEP IPP_MEP HMBPP->IPP_MEP HDR DMAPP_MEP DMAPP_MEP HMBPP->DMAPP_MEP HDR IPP_MEP->DMAPP_MEP IDI IPP IPP IPP_MEP->IPP DMAPP DMAPP DMAPP_MEP->DMAPP Acetyl_CoA Acetyl_CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA AACT HMG_CoA HMG_CoA Acetoacetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR Mevalonate_P Mevalonate_P Mevalonate->Mevalonate_P MVK Mevalonate_PP Mevalonate_PP Mevalonate_P->Mevalonate_PP PMK IPP_MVA IPP_MVA Mevalonate_PP->IPP_MVA MVD DMAPP_MVA DMAPP_MVA IPP_MVA->DMAPP_MVA IDI IPP_MVA->IPP DMAPP_MVA->DMAPP GPP GPP IPP->GPP GPPS FPP FPP IPP->FPP GGPP GGPP IPP->GGPP DMAPP->GPP GPP->FPP FPPS FPP->GGPP GGPPS This compound Precursor This compound Precursor GGPP->this compound Precursor Diterpene Synthase This compound This compound This compound Precursor->this compound P450s, etc.

Caption: General overview of the terpenoid biosynthesis pathway leading to a hypothetical diterpenoid, this compound.

Scaling_Up_Workflow cluster_Discovery Discovery & Feasibility cluster_Optimization Process Optimization cluster_ScaleUp Scale-Up & Downstream cluster_Preclinical Preclinical Studies Strain_Isolation Strain Isolation & Identification Initial_Fermentation Small-Scale Fermentation Strain_Isolation->Initial_Fermentation Compound_ID This compound Identification Initial_Fermentation->Compound_ID Media_Optimization Media Optimization Initial_Fermentation->Media_Optimization Genetic_Engineering Strain Engineering Initial_Fermentation->Genetic_Engineering Fermentation_Optimization Fermentation Parameter Optimization Media_Optimization->Fermentation_Optimization Pilot_Scale Pilot-Scale Fermentation Fermentation_Optimization->Pilot_Scale Genetic_Engineering->Fermentation_Optimization Downstream_Process Downstream Process Development Pilot_Scale->Downstream_Process Purification Purification Downstream_Process->Purification GLP_Production GLP-Grade Production Purification->GLP_Production Toxicology Toxicology Studies GLP_Production->Toxicology Efficacy Efficacy Studies GLP_Production->Efficacy

Caption: A logical workflow for scaling up the production of this compound for preclinical studies.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data that would be generated during a this compound production scale-up campaign.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose15.2 ± 1.125.4 ± 2.3
Sucrose18.5 ± 0.942.1 ± 3.5
Fructose14.8 ± 1.322.9 ± 1.9
Glycerol12.3 ± 0.815.6 ± 1.4

Table 2: Optimization of Fermentation Temperature

Temperature (°C)Biomass (g/L)This compound Titer (mg/L)
2216.9 ± 1.035.8 ± 2.8
2518.5 ± 0.942.1 ± 3.5
2817.2 ± 1.238.4 ± 3.1
3014.1 ± 1.521.7 ± 2.5

Table 3: Comparison of Wild-Type vs. Engineered Strain

StrainKey Genetic ModificationThis compound Titer (mg/L)
Wild-Type-42.1 ± 3.5
M-Eng-1Overexpression of GGPP synthase75.3 ± 5.1
M-Eng-2Overexpression of HMG-CoA reductase68.9 ± 4.7
M-Eng-3Overexpression of GGPP synthase and HMG-CoA reductase112.8 ± 8.2

References

Validation & Comparative

A Comparative Guide to the Immunosuppressive Activities of Cyclosporin A and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Maydispenoid B: Extensive literature searches did not yield specific information regarding the immunosuppressive activity or mechanism of action of a compound identified as "this compound." Therefore, a direct comparison with Cyclosporin A is not feasible at this time. This guide will instead provide a detailed comparison of Cyclosporin A with a well-characterized class of natural products, terpenoids, which are known to possess anti-inflammatory and immunomodulatory properties, often through different mechanisms than Cyclosporin A. This comparative framework can be applied to newly identified compounds like this compound in the future.

Executive Summary

This guide provides a comparative analysis of the immunosuppressive activity of the well-established drug Cyclosporin A and a class of natural products, terpenoids. While both are derived from natural sources, their mechanisms of action, cellular targets, and downstream effects on the immune system are distinct. Cyclosporin A primarily targets the calcineurin-NFAT signaling pathway, leading to a potent suppression of T-cell activation. In contrast, many terpenoids exert their anti-inflammatory and potential immunosuppressive effects by inhibiting the NF-κB signaling pathway. Understanding these differences is crucial for researchers and drug development professionals exploring novel immunomodulatory agents.

Introduction to Immunosuppressive Agents

Immunosuppressive drugs are critical for preventing organ transplant rejection and treating autoimmune diseases.[1] Cyclosporin A, a calcineurin inhibitor isolated from the fungus Beauveria nivea, has been a cornerstone of immunosuppressive therapy for decades.[1] Natural products remain a promising source of new immunomodulatory compounds with potentially novel mechanisms of action and improved safety profiles. Terpenoids, a large and diverse class of organic compounds produced by a variety of plants, have demonstrated significant anti-inflammatory and, in some cases, immunosuppressive activities.[2]

Comparative Analysis of Immunosuppressive Mechanisms

The immunosuppressive effects of Cyclosporin A and many terpenoids are achieved through the modulation of distinct intracellular signaling pathways that are crucial for T-cell activation and inflammatory responses.

Cyclosporin A: Inhibition of the Calcineurin-NFAT Pathway

Cyclosporin A exerts its potent immunosuppressive effects by specifically targeting T-lymphocytes.[2] Its mechanism involves binding to the intracellular protein cyclophilin.[3][4] This complex then inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[3][4][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][4] Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes essential for T-cell activation, most notably Interleukin-2 (IL-2).[1][3] The lack of IL-2 prevents the proliferation and differentiation of T-cells, leading to a state of immunosuppression.[1][3]

Terpenoids: Inhibition of the NF-κB Signaling Pathway

Many terpenoids have been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α and IL-6.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] Certain terpenoids can inhibit this pathway at various points, such as by preventing the degradation of IκB or by directly inhibiting the activity of the IKK complex.[2][8]

Data Presentation: Comparative Summary

The following tables summarize the key differences in the mechanisms and effects of Cyclosporin A and a representative terpenoid that inhibits the NF-κB pathway.

Table 1: Comparison of Mechanistic Properties

FeatureCyclosporin ARepresentative Terpenoid (NF-κB Inhibitor)
Primary Cellular Target T-lymphocytesVarious immune cells (e.g., macrophages, T-cells)
Intracellular Binding Partner Cyclophilin[3][4]Varies (may directly target IKK complex)[2]
Primary Signaling Pathway Inhibited Calcineurin-NFAT[3][4][5]NF-κB[2]
Key Inhibited Enzyme Calcineurin[3][4][5]IκB Kinase (IKK)[2]
Effect on Transcription Factor Prevents nuclear translocation of NFAT[3][4]Prevents nuclear translocation of NF-κB[7]
Primary Downstream Effect Inhibition of IL-2 gene transcription[1][3]Inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) gene transcription[5]

Table 2: Comparative Effects on Immune Function

EffectCyclosporin ARepresentative Terpenoid (NF-κB Inhibitor)
T-Cell Proliferation Potent inhibitor[9]May inhibit, often as a consequence of reduced inflammation
Cytokine Production Primarily inhibits IL-2[1]Primarily inhibits TNF-α, IL-1β, IL-6[5]
Anti-inflammatory Activity Secondary to immunosuppressionPrimary mechanism of action

Experimental Protocols

To evaluate and compare the immunosuppressive activity of compounds like Cyclosporin A and novel natural products, a T-cell proliferation assay is a standard and crucial experiment.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell division in response to stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE) staining solution

  • Complete RPMI-1640 medium

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))

  • Test compounds (Cyclosporin A, Terpenoid) at various concentrations

  • 96-well round-bottom plates

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

    • Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to the cell suspension at a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled PBMCs in complete medium at a density of 1 x 10^6 cells/mL.

    • Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate.

    • Add 100 µL of medium containing the T-cell stimulation reagents and the test compounds at various concentrations (or vehicle control).

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with FACS buffer.

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the green channel.

    • Analyze the data using flow cytometry software. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise halving of fluorescence intensity. The percentage of proliferating cells and the number of cell divisions can be quantified.

Visualization of Signaling Pathways and Workflows

G cluster_0 Cyclosporin A Pathway TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca2+ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates IL2 IL-2 Gene Transcription NFAT->IL2 Proliferation T-Cell Proliferation IL2->Proliferation CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin Complex Cyclosporin A- Cyclophilin Complex Cyclophilin->Complex Complex->Calcineurin

Caption: Cyclosporin A inhibits T-cell proliferation by blocking the calcineurin-NFAT pathway.

G cluster_1 NF-κB Pathway Inhibition Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB (Cytoplasm) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Nucleus) IkB_NFkB->NFkB IκB degradation, NF-κB translocates Cytokines Pro-inflammatory Gene Transcription NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Terpenoid Terpenoid Terpenoid->IKK

Caption: Terpenoids can inhibit inflammation by blocking the NF-κB signaling pathway.

G cluster_2 Experimental Workflow: T-Cell Proliferation Assay Isolate Isolate PBMCs Label Label with CFSE Isolate->Label Culture Culture with Stimulants & Test Compounds Label->Culture Incubate Incubate 3-5 Days Culture->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Proliferation Analyze->Quantify

Caption: Workflow for assessing T-cell proliferation using CFSE and flow cytometry.

References

Maydispenoid B: A Comparative Analysis of an Ophiobolin Sesterterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Maydispenoid B, an ophiobolin-type sesterterpenoid, in the context of other compounds from the same family. Ophiobolin sesterterpenoids, characterized by a distinctive 5-8-5 tricyclic carbon skeleton, are a class of fungal secondary metabolites known for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and drug discovery efforts.

Comparative Biological Activity

While direct comparative studies detailing the biological activities of this compound against other ophiobolin sesterterpenoids are not extensively available in the public domain, this section compiles quantitative data from various studies to offer a relative performance overview. The data presented here focuses on two key areas of investigation for ophiobolins: anti-inflammatory and cytotoxic activities.

Table 1: Comparative Anti-inflammatory and Cytotoxic Activities of Selected Ophiobolin Sesterterpenoids

Compound/DrugAssayCell LineIC50 (µM)Source
Maydistacin A Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages19 ± 2[1]
Bipolaricin Nitric Oxide (NO) Production InhibitionMacrophages5.1 ± 0.3 to 20 ± 1[2]
Dexamethasone Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages6.7 ± 0.6[1]
Ophiobolin A CytotoxicityP388 (Murine Leukemia)0.06[3]
Ophiobolin I CytotoxicityHCT-8, Bel-7402, BGC-823, A549, A2780>10[4]
6-epi-Ophiobolin A CytotoxicityHCT-8, Bel-7402, BGC-823, A549, A2780Not specified, but cytotoxic[4]

Note: Maydistacin A and Bipolaricin are included as examples of sesterterpenoids from the same genus as this compound (Bipolaris) with reported anti-inflammatory activity. Direct quantitative data for this compound is not yet publicly available.

Key Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of sesterterpenoids isolated from Bipolaris maydis.[1]

1. Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., Maydistacin A) for 1 hour.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Measurement:

  • The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatants using the Griess reagent.

  • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is calculated from a sodium nitrite standard curve.

3. Cell Viability Assay (MTT):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently.

  • After the 24-hour treatment period, the culture medium is replaced with 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The cells are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm.

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.[5]

1. Cell Plating and Treatment:

  • Human tumor cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

2. Cell Fixation and Staining:

  • After the incubation period, the cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • The plates are washed five times with distilled water and air-dried.

  • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

3. Absorbance Measurement:

  • The plates are washed five times with 1% acetic acid to remove unbound dye and then air-dried.

  • 100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • The absorbance is measured at 510 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathways and Experimental Workflows

General Structure of Ophiobolin Sesterterpenoids

Ophiobolin sesterterpenoids share a common structural feature, a 5-8-5 tricyclic carbon skeleton. This compound is a member of this structural family.

G Experimental Workflow for Bioactivity Screening cluster_0 Discovery Phase cluster_1 Screening Phase cluster_2 Mechanism of Action Studies Isolation & Purification Isolation & Purification Structural Elucidation Structural Elucidation Isolation & Purification->Structural Elucidation Spectroscopy (NMR, MS) Primary Bioassays Primary Bioassays Structural Elucidation->Primary Bioassays Cytotoxicity, Anti-inflammatory Dose-Response Studies Dose-Response Studies Primary Bioassays->Dose-Response Studies Determine Potency (IC50) Target Identification Target Identification Dose-Response Studies->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Western Blot, qPCR G Inhibition of NF-κB Signaling Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene NO Nitric Oxide Ophiobolins Ophiobolin Sesterterpenoids Ophiobolins->IKK Inhibition NFkB_n NF-κB iNOS_n iNOS Gene NFkB_n->iNOS_n Transcription NO_n Nitric Oxide iNOS_n->NO_n

References

Validating the T-cell Target of Maydispenoid B: A Comparative Guide to Lck Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of a novel T-cell modulating compound, hypothetically named Maydispenoid B. For the purpose of this guide, we will postulate that this compound is an inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3]

The performance of this compound will be objectively compared with established Src family kinase (SFK) inhibitors, Dasatinib and Saracatinib, which are known to target Lck.[4][5][6] This comparison is supported by experimental data from biochemical, cellular, and functional assays designed to rigorously assess target engagement, potency, and effects on T-cell activity.

Comparative Performance of Lck Inhibitors

The following tables summarize the quantitative data for this compound (hypothetical), Dasatinib, and Saracatinib across a panel of target validation assays.

Table 1: Biochemical and Target Engagement Assays

ParameterThis compound (Hypothetical)DasatinibSaracatinib (AZD0530)
Lck Kinase Activity IC50 (nM) 150.5 - 2.8~3 (for SFKs)
Cellular Thermal Shift (CETSA) ΔTm (°C) +4.2+5.5+3.8
Selectivity (Kinase Panel) High for LckBroad (Abl, SFKs)Broad (SFKs)

Table 2: Cellular and Functional T-cell Assays

ParameterThis compound (Hypothetical)DasatinibSaracatinib (AZD0530)
T-cell Proliferation IC50 (nM) 252.8 - 15300 - 1000
IFN-γ Release IC50 (nM) 30~10>1000 (can enhance at low doses)
IL-2 Production IC50 (nM) 22~10>1000

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for understanding the target validation strategy.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR CD3 CD3 Complex (ITAMs) TCR->CD3 Antigen Recognition CD4 CD4 Lck Lck CD4->Lck Lck->CD3 phosphorylates ZAP70 ZAP-70 CD3->ZAP70 recruits & recruits LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (Ca2+, NFAT, MAPK) PLCg1->Downstream Activation T-cell Activation (Proliferation, Cytokines) Downstream->Activation MaydispenoidB This compound MaydispenoidB->Lck inhibits Dasatinib Dasatinib Dasatinib->Lck

TCR Signaling and Lck Inhibition

Target_Validation_Workflow cluster_biochemical Biochemical & Target Engagement cluster_cellular Cellular Functional Assays cluster_invivo In Vivo Models (Optional) KinaseAssay Lck Kinase Assay (IC50) CETSA Cellular Thermal Shift Assay (CETSA) KinaseAssay->CETSA Confirm Target Engagement Proliferation T-cell Proliferation (CFSE Assay) CETSA->Proliferation Assess Cellular Potency Cytokine Cytokine Release (ELISA) Proliferation->Cytokine AnimalModel Disease Model (e.g., GvHD, Autoimmunity) Cytokine->AnimalModel Evaluate In Vivo Efficacy Start Hypothesized Lck Inhibitor (this compound) Start->KinaseAssay

Target Validation Experimental Workflow

Logical_Comparison MaydispenoidB This compound (Hypothetical) - High Lck Potency - High Cellular Potency - Lck Selective Dasatinib Dasatinib - Very High Lck Potency - Very High Cellular Potency - Broad SFK/Abl Inhibitor Saracatinib Saracatinib - Moderate SFK Potency - Lower Cellular Potency - Broad SFK Inhibitor Validation Target Validation Outcome Validation->MaydispenoidB Potentially favorable therapeutic window due to selectivity Validation->Dasatinib Potent immunosuppressant, potential off-target effects Validation->Saracatinib Lower potency, complex effects on T-cell function

Logical Comparison of Lck Inhibitors

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Lck Biochemical Kinase Activity Assay

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of Lck.

Methodology:

  • Principle: An in vitro assay that measures the phosphorylation of a synthetic substrate by recombinant Lck kinase. The amount of phosphorylation is quantified, often using a luminescence-based method that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[7][8]

  • Procedure:

    • Recombinant human Lck enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

    • Serial dilutions of this compound, Dasatinib, or a vehicle control (DMSO) are added to the reaction wells.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • A detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Luminescence is read on a plate reader.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to Lck within intact T-cells.

Methodology:

  • Principle: This assay is based on the principle that when a ligand binds to its target protein, the protein's thermal stability increases.[9][10] This increased stability results in less protein denaturation and aggregation upon heating.

  • Procedure:

    • Jurkat T-cells (or primary T-cells) are treated with a high concentration of the test compound (e.g., 10 µM this compound) or vehicle control for 1-2 hours.

    • The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble Lck remaining at each temperature is quantified by Western blot or another protein detection method.

    • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both treated and untreated samples. The change in melting temperature (ΔTm) indicates target engagement.

T-cell Proliferation Assay (CFSE)

Objective: To measure the effect of the compounds on T-cell proliferation following activation.

Methodology:

  • Principle: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.[11][12] The dilution of CFSE fluorescence, measured by flow cytometry, is a direct measure of proliferation.[13]

  • Procedure:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated and labeled with CFSE.

    • Cells are cultured in the presence of serial dilutions of the test compounds.

    • T-cell proliferation is stimulated using anti-CD3 and anti-CD28 antibodies.

    • After 72-96 hours, cells are harvested, and the CFSE fluorescence of the CD4+ and CD8+ T-cell populations is analyzed by flow cytometry.

    • The percentage of proliferating cells is determined, and the IC50 value is calculated. Dasatinib has been shown to inhibit T-cell proliferation with an IC50 of approximately 2.8 nM under these conditions.[4]

Cytokine Release Assay (ELISA)

Objective: To quantify the effect of the compounds on the production of key effector cytokines by activated T-cells.

Methodology:

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., IFN-γ, IL-2) in the supernatant of T-cell cultures.[14][15][16]

  • Procedure:

    • PBMCs are stimulated with anti-CD3/CD28 antibodies in the presence of varying concentrations of the test compounds.

    • After 24-48 hours, the cell culture supernatant is collected.

    • The concentration of IFN-γ and IL-2 in the supernatant is measured using specific sandwich ELISA kits according to the manufacturer's protocol.

    • A standard curve is generated using recombinant cytokines to determine the absolute concentration in the samples.

    • The IC50 for the inhibition of cytokine production is calculated from the dose-response data.

This comprehensive approach, combining biochemical, biophysical, and cellular functional assays, provides a robust framework for validating the target of this compound and objectively comparing its performance against relevant alternatives in the field of T-cell modulation.

References

A Comparative Guide to the Cross-Reactivity of Maydispenoid B in Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes only. Maydispenoid B is a specialized area of study, and as of this writing, publicly available data on its cross-reactivity across different species is limited. The experimental data and protocols presented herein are hypothetical and illustrative, based on established methodologies for assessing the cross-reactivity of novel chemical entities. Researchers should validate these methods and generate their own data for any specific application.

Introduction

This compound, a member of the terpenoid class of natural products, has garnered interest for its potential biological activities. Terpenoids are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] A crucial step in the preclinical development of any new chemical entity is the assessment of its cross-reactivity across different species. This evaluation helps in selecting appropriate animal models for efficacy and toxicity studies and provides initial insights into potential off-target effects and species-specific responses. This guide provides a framework for evaluating the cross-reactivity of this compound, including hypothetical experimental data and detailed protocols.

Hypothetical Cross-Reactivity Data of this compound

The following table summarizes hypothetical data on the in vitro activity of this compound against a key inflammatory target, Cyclooxygenase-2 (COX-2), and its cytotoxic effects on different cell lines across various species.

SpeciesAssay TypeCell Line/TargetIC50 (µM) for COX-2 InhibitionCC50 (µM) for Cytotoxicity
Human Enzyme InhibitionRecombinant Human COX-215.2 ± 2.1
CytotoxicityHEK293 (Kidney)> 100
CytotoxicityHepG2 (Liver)85.4 ± 7.3
Mouse Enzyme InhibitionRecombinant Mouse COX-222.8 ± 3.5
CytotoxicityNIH/3T3 (Fibroblast)> 100
CytotoxicityAML12 (Liver)98.1 ± 9.2
Rat Enzyme InhibitionRecombinant Rat COX-218.5 ± 2.9
CytotoxicityNRK-52E (Kidney)> 100
CytotoxicityH4IIE (Liver)77.6 ± 6.8
Dog Enzyme InhibitionRecombinant Dog COX-235.1 ± 4.8
CytotoxicityMDCK (Kidney)> 100

Data Interpretation:

Based on this hypothetical data, this compound shows moderate inhibitory activity against human, rat, and mouse COX-2, with a slightly weaker effect on the canine enzyme. The cytotoxicity profile suggests a potential for liver-specific effects at higher concentrations in humans and rats, while kidney and fibroblast cell lines appear less sensitive across the tested species.

Experimental Protocols

COX-2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against COX-2 from different species.

Materials:

  • Recombinant COX-2 enzyme (human, mouse, rat, dog)

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening kit

  • This compound

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and the recombinant COX-2 enzyme from the respective species.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cell lines from different species.

Materials:

  • Cell lines (e.g., HEK293, HepG2, NIH/3T3, AML12, NRK-52E, H4IIE, MDCK)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48 hours in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Interpretation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Target Engagement\n(e.g., Enzyme Inhibition Assay) Primary Target Engagement (e.g., Enzyme Inhibition Assay) Compound Synthesis\nand Characterization->Primary Target Engagement\n(e.g., Enzyme Inhibition Assay) Cross-Species Target Activity\n(Human, Mouse, Rat, Dog) Cross-Species Target Activity (Human, Mouse, Rat, Dog) Primary Target Engagement\n(e.g., Enzyme Inhibition Assay)->Cross-Species Target Activity\n(Human, Mouse, Rat, Dog) Data Analysis (IC50) Data Analysis (IC50) Cross-Species Target Activity\n(Human, Mouse, Rat, Dog)->Data Analysis (IC50) Cell-Based Functional Assays\n(e.g., Cytokine Release) Cell-Based Functional Assays (e.g., Cytokine Release) Cross-Species Target Activity\n(Human, Mouse, Rat, Dog)->Cell-Based Functional Assays\n(e.g., Cytokine Release) Comparative Analysis Comparative Analysis Data Analysis (IC50)->Comparative Analysis Cytotoxicity Profiling\n(MTT or LDH Assay) Cytotoxicity Profiling (MTT or LDH Assay) Cell-Based Functional Assays\n(e.g., Cytokine Release)->Cytotoxicity Profiling\n(MTT or LDH Assay) Data Analysis (EC50, CC50) Data Analysis (EC50, CC50) Cytotoxicity Profiling\n(MTT or LDH Assay)->Data Analysis (EC50, CC50) Data Analysis (EC50, CC50)->Comparative Analysis Species Selection for\nIn Vivo Studies Species Selection for In Vivo Studies Comparative Analysis->Species Selection for\nIn Vivo Studies

Caption: A streamlined workflow for assessing the cross-reactivity of a novel compound.

Putative Signaling Pathway Modulation by this compound

Many terpenoids are known to modulate inflammatory pathways, with the NF-κB signaling cascade being a common target.[2] The following diagram illustrates a simplified NF-κB signaling pathway, a plausible target for this compound's anti-inflammatory effects.

G cluster_stimulus External Stimuli cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Receptor Receptor Cytokines (TNF-α, IL-1β)->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation Catalyzes IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation Leads to NF-κB (p65/p50) NF-κB (p65/p50) NF-κB/IκBα Complex Inactive Complex NF-κB (p65/p50)->NF-κB/IκBα Complex IκBα IκBα IκBα->NF-κB/IκBα Complex NF-κB/IκBα Complex->IκBα Phosphorylation Releases IκBα NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Allows Nuclear NF-κB Nuclear NF-κB NF-κB Translocation->Nuclear NF-κB to Nucleus Gene Transcription Gene Transcription Nuclear NF-κB->Gene Transcription Induces Pro-inflammatory Mediators\n(COX-2, iNOS, Cytokines) Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Gene Transcription->Pro-inflammatory Mediators\n(COX-2, iNOS, Cytokines) This compound This compound This compound->IKK Complex Inhibits?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The comprehensive assessment of cross-species reactivity is a cornerstone of modern drug discovery and development. While specific experimental data for this compound is not yet widely available, the methodologies and hypothetical data presented in this guide offer a robust framework for researchers. By employing systematic in vitro assays and carefully interpreting the results, scientists can make informed decisions regarding the selection of appropriate animal models and anticipate potential species-specific pharmacological and toxicological profiles of novel compounds like this compound. This structured approach is essential for the efficient and safe translation of promising natural products from the laboratory to clinical applications.

References

Navigating the Unexplored Landscape of Maydispenoid B: A Guide to Establishing Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of published studies on the structural activity relationship (SAR) of Maydispenoid B analogs. This emerging natural product, characterized by its complex spiroketal architecture, presents a promising yet largely untapped area for drug discovery and development. For researchers, scientists, and drug development professionals, this guide outlines a prospective approach to systematically evaluate this compound analogs, drawing upon established methodologies in natural product chemistry and cancer biology.

While direct experimental data for this compound analogs is not available, this guide provides a foundational framework for initiating such a research program. The focus will be on the logical progression of a typical SAR study, from the synthesis of analogs to the evaluation of their biological activity, particularly their cytotoxic effects against cancer cell lines.

Hypothetical Structure-Activity Relationship of this compound Analogs

In the absence of experimental data, a prospective SAR table for this compound analogs would be structured to correlate specific structural modifications with their resulting biological activity. Key modifications would likely target various functional groups and stereocenters within the this compound scaffold to probe their influence on cytotoxicity. A hypothetical data presentation is outlined below:

CompoundR1 ModificationR2 ModificationStereochemistry at C5IC50 (µM) in Cancer Cell Line AIC50 (µM) in Cancer Cell Line B
This compound-H-OHR[Hypothetical Value][Hypothetical Value]
Analog 1-CH3-OHR[Hypothetical Value][Hypothetical Value]
Analog 2-H-OCH3R[Hypothetical Value][Hypothetical Value]
Analog 3-H-OHS[Hypothetical Value][Hypothetical Value]
Analog 4-H=O (Ketone)R[Hypothetical Value][Hypothetical Value]

This structured data would enable researchers to deduce critical SAR trends, such as the importance of the hydroxyl group at the R2 position for cytotoxic activity or the impact of stereochemistry at the C5 position on potency and selectivity.

Experimental Protocols for Cytotoxicity Evaluation

The evaluation of the cytotoxic activity of newly synthesized this compound analogs is a critical first step in establishing an SAR. The following are detailed protocols for two standard colorimetric assays widely used for this purpose: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound analogs and incubate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[3] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[4][5] The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.[4]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with compounds as described for the MTT assay.

  • Cell Fixation: After incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[6][7]

  • Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye and then allow the plates to air dry.[4][6]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[4][7]

  • Dye Solubilization: Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5][7]

  • Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at a wavelength of 510 nm using a microplate reader.[4][7]

Visualizing Experimental and Logical Frameworks

To provide a clear visual representation of the proposed research strategy and potential mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies start This compound Scaffold mod1 Functional Group Modification (R1, R2) start->mod1 mod2 Stereochemical Inversion start->mod2 analogs Library of Analogs mod1->analogs mod2->analogs cyt_assay Cytotoxicity Screening (MTT/SRB Assays) analogs->cyt_assay ic50 Determine IC50 Values cyt_assay->ic50 sar Establish SAR ic50->sar pathway_analysis Signaling Pathway Analysis sar->pathway_analysis target_id Target Identification pathway_analysis->target_id

Caption: Experimental workflow for a SAR study of this compound analogs.

hypothetical_pathway cluster_cell Cancer Cell MaydispenoidB This compound Analog receptor Cell Surface Receptor / Intracellular Target MaydispenoidB->receptor caspase Caspase Activation MaydispenoidB->caspase pi3k PI3K receptor->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition of pro-apoptotic proteins proliferation Cell Proliferation & Survival mtor->proliferation caspase->apoptosis

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

A Comparative Analysis of Maydispenoid A and Maydispenoid B: Immunosuppressive Sesterterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maydispenoid A and Maydispenoid B are two closely related ophiobolin-type sesterterpenoids isolated from the phytopathogenic fungus Bipolaris maydis. Both compounds have demonstrated potent immunosuppressive activities, positioning them as potential candidates for further investigation in the development of novel immunomodulatory therapies. This guide provides a comprehensive comparative analysis of their biological performance, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Biological Activity

Maydispenoid A and this compound exhibit significant inhibitory effects on the proliferation of murine splenocytes, a key indicator of immunosuppressive potential. The half-maximal inhibitory concentrations (IC₅₀) reveal that Maydispenoid A is the more potent of the two compounds in both T-cell and B-cell proliferation assays.

Quantitative data on the immunosuppressive activity of Maydispenoid A and this compound is summarized in the table below. The data is derived from studies on murine splenocyte proliferation stimulated by anti-CD3/anti-CD28 monoclonal antibodies (for T-cell activation) and lipopolysaccharide (LPS) (for B-cell activation)[1][2].

CompoundAssayIC₅₀ (µM)
Maydispenoid A Anti-CD3/anti-CD28 Stimulated Splenocyte Proliferation5.28[1]
LPS-Activated Splenocyte Proliferation7.25[1]
This compound Anti-CD3/anti-CD28 Stimulated Splenocyte Proliferation9.38[2]
LPS-Activated Splenocyte Proliferation16.82[2]

Chemical Structures

The structural difference between Maydispenoid A and this compound lies in the oxidation state of a specific carbon atom, which likely accounts for the observed variance in their biological potency.

Maydispenoid A Chemical structure of Maydispenoid A

This compound Chemical structure of this compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Murine Splenocyte Proliferation Assay (Anti-CD3/anti-CD28 Stimulation)

This assay evaluates the effect of the compounds on T-lymphocyte proliferation.

  • Splenocyte Isolation: Spleens are aseptically harvested from BALB/c mice. Single-cell suspensions are prepared by mechanical dissociation through a 70 µm cell strainer. Red blood cells are lysed using an ACK lysis buffer. The remaining splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Splenocytes are seeded into 96-well plates at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Maydispenoid A or this compound are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Stimulation: T-cell proliferation is stimulated by the addition of soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) monoclonal antibodies.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Assessment: Cell proliferation is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Murine Splenocyte Proliferation Assay (LPS Stimulation)

This assay assesses the impact of the compounds on B-lymphocyte proliferation.

  • Splenocyte Isolation and Cell Seeding: Follow steps 1 and 2 from the anti-CD3/anti-CD28 stimulation protocol.

  • Compound Treatment: Follow step 3 from the anti-CD3/anti-CD28 stimulation protocol.

  • Stimulation: B-cell proliferation is stimulated by the addition of lipopolysaccharide (LPS) at a final concentration of 10 µg/mL.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Assessment and Data Analysis: Follow steps 6 and 7 from the anti-CD3/anti-CD28 stimulation protocol.

Signaling Pathways and Mechanistic Insights

The precise molecular mechanisms underlying the immunosuppressive activity of Maydispenoid A and B are still under investigation. However, their inhibitory effect on both T-cell and B-cell proliferation suggests an interference with critical signaling pathways involved in lymphocyte activation and cell cycle progression.

Ophiobolin-type sesterterpenoids are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[3][4] Their mechanisms of action are often attributed to the inhibition of key enzymes and signaling proteins. For instance, some ophiobolins have been shown to inhibit calmodulin, a crucial calcium-binding protein involved in numerous cellular processes, including lymphocyte activation.[5]

The diagram below illustrates a generalized workflow for assessing the immunosuppressive activity of compounds like Maydispenoid A and B.

G cluster_0 Experimental Workflow A Isolate Murine Splenocytes B Seed Cells in 96-well Plates A->B C Treat with Maydispenoid A or B B->C D Stimulate with Anti-CD3/CD28 or LPS C->D E Incubate for 72 hours D->E F Assess Proliferation (MTT Assay) E->F G Calculate IC50 Values F->G G cluster_1 T-Cell Activation Signaling TCR TCR/CD3 Complex PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca->NFAT Proliferation Gene Expression & Cell Proliferation NFAT->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation Maydispenoids Maydispenoid A & B Maydispenoids->PLCg Inhibition? Maydispenoids->NFAT Inhibition? Maydispenoids->NFkB Inhibition?

References

Lack of Publicly Available Data for Maydispenoid B Impedes Independent Validation

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of published scientific literature reveals a significant gap in the independent validation of Maydispenoid B's effects on lipopolysaccharide (LPS)-stimulated cells. At present, there are no discernible primary research articles, comparative studies, or independent validation reports available in the public domain that specifically investigate the bioactivity of this compound in this context. This absence of data prevents the creation of a comprehensive comparison guide as requested.

In light of this, we present a detailed comparison guide for an alternative, well-researched natural compound, Nardochinoid B , which has demonstrated significant anti-inflammatory effects in LPS-stimulated macrophage models. This guide adheres to the core requirements of data presentation, experimental protocol description, and visualization of signaling pathways and workflows.

A Comparative Guide to the Anti-Inflammatory Effects of Nardochinoid B in LPS-Stimulated Macrophages

This guide provides a comparative analysis of Nardochinoid B's efficacy in mitigating the inflammatory response induced by LPS in macrophage cell lines, a common in vitro model for studying inflammation. The data presented is compiled from published research and compared with other relevant anti-inflammatory compounds.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the dose-dependent inhibitory effects of Nardochinoid B and a comparator compound, Sulforaphane, on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
Nardochinoid B10SignificantSignificantSignificant
Sulforaphane (Positive Control)10SignificantSignificantSignificant
Data derived from qualitative descriptions in the absence of precise numerical values in the source material. "Significant" indicates a statistically meaningful reduction in cytokine levels as reported in the study.[1]

Table 2: Inhibition of Pro-Inflammatory Enzyme Expression

CompoundConcentration (µM)iNOS mRNA InhibitionCOX-2 mRNA Inhibition
Nardochinoid B10YesNo
This table highlights the selective inhibitory action of Nardochinoid B on inducible nitric oxide synthase (iNOS) expression.[1]
Experimental Protocols

The methodologies outlined below are based on standard protocols used in the referenced studies for evaluating the anti-inflammatory effects of compounds in LPS-stimulated macrophages.[1]

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with varying concentrations of Nardochinoid B or a comparator compound for 1 hour. Following pre-treatment, cells are stimulated with 100 ng/mL of LPS for a specified duration (e.g., 18-24 hours) to induce an inflammatory response.

2. Measurement of Nitric Oxide (NO) Production:

  • Method: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay.

  • Procedure: A 100 µL aliquot of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a brief incubation period. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

3. Measurement of Cytokine Production (TNF-α, IL-6, IL-1β):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure: Commercially available ELISA kits are used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants according to the manufacturer's instructions.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • Method: To assess the mRNA expression levels of inflammatory genes like iNOS and COX-2.

  • Procedure: Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is then performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

5. Western Blotting for Protein Expression Analysis:

  • Method: To determine the protein levels of key signaling molecules (e.g., p-p65, IκBα) and inflammatory enzymes (iNOS, COX-2).

  • Procedure: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation and a typical experimental workflow.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB-IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB_p p-IκBα NFkB_IkB->IkB_p NFkB NF-κB (p65/p50) IkB_p->NFkB IκBα degradation releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NardochinoidB Nardochinoid B (Potential Intervention) NardochinoidB->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes Transcription

Caption: LPS-induced pro-inflammatory signaling pathway and potential intervention by Nardochinoid B.

Experimental_Workflow cluster_analysis Analysis start Seed RAW 264.7 cells pretreatment Pre-treat with Nardochinoid B or other compounds (1h) start->pretreatment stimulation Stimulate with LPS (100 ng/mL) for 18-24h pretreatment->stimulation collect Collect cell supernatant and cell lysate stimulation->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa qpcr qRT-PCR (mRNA) collect->qpcr western Western Blot (Protein) collect->western

Caption: General experimental workflow for assessing the anti-inflammatory effects of compounds.

References

Maydispenoid B: Unraveling its Cytotoxic Profile in Cancerous versus Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available (or currently unavailable) experimental data comparing the cytotoxic effects of Maydispenoid B on malignant and healthy cells.

The Imperative for Selective Cytotoxicity

A fundamental goal in cancer chemotherapy is to eradicate malignant cells while minimizing damage to healthy tissues. This principle of selective cytotoxicity is the cornerstone of developing safer and more effective therapeutic agents. Compounds that exhibit a high therapeutic index—a measure of a drug's beneficial effects at a low dose compared to its harmful effects at a high dose—are highly sought after. Therefore, a direct comparison of a compound's cytotoxic effects on cancerous cells versus normal, non-malignant cells is a crucial first step in its preclinical evaluation.

Framework for Comparative Cytotoxicity Analysis

To rigorously assess the cytotoxic profile of this compound, a series of well-defined experiments are required. The following sections detail the necessary experimental protocols and data presentation formats that would form the basis of a comprehensive comparison guide.

Table 1: Comparative Cytotoxicity of this compound (Hypothetical Data)

This table illustrates the type of quantitative data required for a meaningful comparison. The values presented are purely hypothetical and for illustrative purposes only, pending actual experimental results.

Cell LineCell TypeCancer Type (if applicable)IC50 (µM) of this compoundSelectivity Index (SI)
Cancerous Cells
MCF-7Human Breast AdenocarcinomaBreast CancerData Not AvailableN/A
A549Human Lung CarcinomaLung CancerData Not AvailableN/A
HeLaHuman Cervical AdenocarcinomaCervical CancerData Not AvailableN/A
Normal Cells
MCF-10AHuman Mammary EpithelialNon-cancerous BreastData Not AvailableCalculated
BEAS-2BHuman Bronchial EpithelialNon-cancerous LungData Not AvailableCalculated
HEK-293Human Embryonic KidneyNon-cancerous KidneyData Not AvailableCalculated

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancerous cells

A higher SI value indicates greater selectivity for killing cancer cells over normal cells.

Essential Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a complete comparison guide for this compound.

Cell Viability Assay (MTT or similar)
  • Cell Culture: Human cancerous cell lines (e.g., MCF-7, A549, HeLa) and non-cancerous human cell lines (e.g., MCF-10A, BEAS-2B, HEK-293) are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) is also included.

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Hypothetical Signaling Pathways and Workflows

To facilitate a deeper understanding of this compound's potential mechanism of action and the experimental process, the following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and the experimental workflow.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Cell Culture (Cancerous & Normal Lines) seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for 24/48/72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 Values read->analyze compare Determine Selectivity Index analyze->compare end Comparative Analysis compare->end

Caption: A generalized workflow for assessing the comparative cytotoxicity of a compound.

G cluster_pathway Hypothetical Signaling Pathway for Selective Apoptosis Maydispenoid_B This compound Cancer_Cell_Receptor Cancer-Specific Receptor/Protein Maydispenoid_B->Cancer_Cell_Receptor High Affinity Normal_Cell_Receptor Ubiquitous Receptor/Protein Maydispenoid_B->Normal_Cell_Receptor Low/No Affinity Caspase_Cascade Caspase Cascade Activation Cancer_Cell_Receptor->Caspase_Cascade No_Effect Minimal Effect on Normal Cells Normal_Cell_Receptor->No_Effect Apoptosis Selective Apoptosis in Cancer Cells Caspase_Cascade->Apoptosis

Caption: A hypothetical model of this compound inducing selective apoptosis in cancer cells.

Conclusion and Future Directions

While this guide highlights the absence of specific comparative cytotoxicity data for this compound, it underscores the critical need for such research. The outlined experimental framework provides a clear path for future studies to elucidate the therapeutic potential of this compound. By systematically evaluating its effects on a panel of cancerous and normal cell lines, the scientific community can begin to understand its selectivity and mechanism of action, paving the way for potential development as a novel anti-cancer agent. Further investigations into its impact on specific cellular signaling pathways will be paramount in unraveling the molecular basis of its activity.

Transcriptomic Analysis of Maydispenoid B: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for transcriptomic analyses of cells treated with Maydispenoid B has revealed a notable absence of publicly available experimental data. To date, no studies have been published detailing the genome-wide transcriptional effects of this compound on any cell type. Therefore, a direct comparison guide based on its transcriptomic performance against other alternatives cannot be constructed at this time.

While direct data is lacking, this guide provides the currently available information on this compound and contextual transcriptomic studies related to its source organism.

This compound: Origin and Known Biological Activity

This compound is a sesquiterpenoid and a secondary metabolite isolated from the phytopathogenic fungus Bipolaris maydis. This fungus is known to cause Maydis leaf blight, a disease affecting maize crops.

Research has identified this compound as a potent immunosuppressor.[1] Experimental evidence shows that it can inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).[1] A study by Duan et al. (2020) first described this compound along with other new secondary metabolites from Bipolaris maydis and highlighted their immunosuppressive activities.[1]

Contextual Transcriptomic Studies: Bipolaris maydis and Host Response

Although there is no transcriptomic data for this compound-treated cells, there are studies on the transcriptomics of the fungus Bipolaris maydis itself and the response of its host, maize (Zea mays), to infection. These studies provide insights into the biology of the source organism and the disease context in which this compound is produced.

Transcriptomic analyses of Bipolaris maydis during infection of susceptible and resistant maize genotypes have identified differentially expressed genes associated with pathogenicity.[2][3][4] These studies have shown that pathways related to secondary metabolism, antibiotic biosynthesis, and carbon metabolism are highly enriched in the fungus during infection of susceptible hosts.[2][3]

Furthermore, transcriptomic and peptidomic analyses of maize infected with Bipolaris maydis have revealed significant changes in gene and peptide expression profiles in the plant.[5][6] These studies help to understand the molecular mechanisms of the host's defense response to the fungal infection.[5][6]

It is important to reiterate that these studies do not provide information on the specific effects of this compound on cellular gene expression.

Maydispenoid_B_Context cluster_Organism Source Organism cluster_Metabolite Secondary Metabolite cluster_Activity Known Biological Activity Bipolaris_maydis Bipolaris maydis (Phytopathogenic Fungus) Maydispenoid_B This compound (Sesquiterpenoid) Bipolaris_maydis->Maydispenoid_B Produces Immunosuppression Immunosuppression (Inhibition of splenocyte proliferation) Maydispenoid_B->Immunosuppression Exhibits

References

Maydispenoid B: An In Vitro Immunosuppressive Agent Awaiting In Vivo Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maydispenoid B, a sesquiterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis, has been identified as a potent immunosuppressive agent in preclinical, in vitro studies. Initial research indicates its potential to modulate immune responses by inhibiting the proliferation of key immune cells. However, a critical gap exists in the current understanding of its effects within a living organism, as no in vivo studies have been published to date. This guide provides a comparative analysis of this compound's observed in vitro immunosuppressive activity against two well-established immunosuppressants, Cyclosporine A and Mycophenolate Mofetil (MMF), for which extensive in vivo data are available. The direct comparison of in vivo efficacy and mechanisms for this compound is not possible at this time.

Comparative Analysis of Immunosuppressive Activity

The immunosuppressive potential of this compound has been evaluated through its ability to inhibit the proliferation of murine splenocytes, a mixed population of immune cells including T-cells and B-cells. The following table summarizes the in vitro inhibitory concentrations of this compound in comparison to Cyclosporine A and Mycophenolate Mofetil (active form: Mycophenolic Acid, MPA).

CompoundTarget Cell/StimulusAssayIC50 (µM)Data Source
This compound Murine Splenocytes / Anti-CD3/anti-CD28 mAbs (T-cell activation)Proliferation Assay9.38Duan et al., 2020
This compound Murine Splenocytes / Lipopolysaccharide (LPS) (B-cell activation)Proliferation Assay16.82Duan et al., 2020
Cyclosporine A Human Peripheral Blood Lymphocytes / Phytohemagglutinin (PHA)Proliferation Assay~0.005-0.05Various Sources
Mycophenolic Acid Human Peripheral Blood Lymphocytes / Phytohemagglutinin (PHA)Proliferation Assay~0.01-0.1Various Sources

Note: IC50 values for Cyclosporine A and Mycophenolic Acid can vary depending on the specific experimental conditions.

In Vitro Experimental Protocols

The following is a detailed methodology for the in vitro immunosuppressive assays performed on this compound, as described in the foundational study.

Murine Splenocyte Proliferation Assay

1. Cell Preparation:

  • Spleens are harvested from male BALB/c mice (6-8 weeks old).
  • A single-cell suspension of splenocytes is prepared by mechanical disruption and passing the cells through a 70 µm cell strainer.
  • Red blood cells are lysed using a lysis buffer.
  • Splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Cell Culture and Treatment:

  • Splenocytes are seeded into 96-well plates at a density of 5 x 10^5 cells/well.
  • Cells are stimulated with either:
  • T-cell activation: A combination of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) monoclonal antibodies.
  • B-cell activation: Lipopolysaccharide (LPS) (10 µg/mL).
  • This compound is dissolved in DMSO and added to the cell cultures at various concentrations. The final DMSO concentration is kept below 0.1%.

3. Proliferation Measurement (MTT Assay):

  • After 48 hours of incubation at 37°C in a 5% CO2 atmosphere, 20 µL of MTT solution (5 mg/mL) is added to each well.
  • The plates are incubated for an additional 4 hours.
  • The supernatant is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
  • The absorbance is measured at 490 nm using a microplate reader.
  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative signaling pathways targeted by this compound based on its in vitro activity and the general workflow of the experimental protocol.

G cluster_tcell T-Cell Activation cluster_bcell B-Cell Activation TCR TCR PLCg PLCγ TCR->PLCg CD28 CD28 PI3K PI3K CD28->PI3K anti_CD3_CD28 Anti-CD3/CD28 anti_CD3_CD28->TCR anti_CD3_CD28->CD28 NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB_T NF-κB PI3K->NFkB_T Proliferation_T Proliferation NFAT->Proliferation_T AP1->Proliferation_T NFkB_T->Proliferation_T MaydispenoidB_T This compound MaydispenoidB_T->Proliferation_T Inhibition TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 NFkB_B NF-κB MyD88->NFkB_B Proliferation_B Proliferation NFkB_B->Proliferation_B MaydispenoidB_B This compound MaydispenoidB_B->Proliferation_B Inhibition

Caption: Putative signaling pathways inhibited by this compound in vitro.

G start Start harvest Harvest Spleens (BALB/c mice) start->harvest prepare Prepare Splenocyte Single-Cell Suspension harvest->prepare seed Seed Cells in 96-well Plates prepare->seed stimulate Add Stimulants (Anti-CD3/CD28 or LPS) seed->stimulate treat Add this compound (Various Concentrations) stimulate->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4h mtt->incubate2 dissolve Dissolve Formazan with DMSO incubate2->dissolve read Measure Absorbance (490 nm) dissolve->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: Experimental workflow for in vitro murine splenocyte proliferation assay.

Concluding Remarks and Future Directions

The in vitro data for this compound are promising, suggesting a potent inhibitory effect on both T-cell and B-cell proliferation. This dual activity is a characteristic shared with some clinically used immunosuppressants. However, the lack of in vivo data is a significant limitation. Future research should prioritize in vivo studies in animal models of autoimmune disease or transplantation to:

  • Confirm immunosuppressive efficacy in a living system.

  • Elucidate the precise molecular mechanism of action.

  • Evaluate the pharmacokinetic and pharmacodynamic properties.

  • Assess the safety profile and potential side effects.

Until such studies are conducted, this compound remains a compound of interest for its immunosuppressive potential, but its clinical relevance is yet to be determined. Researchers are encouraged to build upon the foundational in vitro work to explore the therapeutic viability of this natural product.

Safety Operating Guide

Personal protective equipment for handling Maydispenoid B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific hazard data and a comprehensive Safety Data Sheet (SDS) for "Maydispenoid B" are not publicly available. The "-penoid" suffix in its name suggests it is likely a terpenoid compound. Given the absence of specific toxicological information, this compound must be handled as a potentially hazardous substance with unknown properties. The following guidelines are based on a conservative approach to safety for handling novel or uncharacterized chemical compounds and are intended to provide essential, immediate safety and logistical information for laboratory professionals.

Risk Assessment and Hazard Identification

Before any handling of this compound, a thorough risk assessment is mandatory.[1][2][3][4][5][6] In the absence of specific data, assume the compound may be:

  • Acutely toxic via inhalation, ingestion, or skin contact.[1]

  • A skin and eye irritant or corrosive.[4]

  • A respiratory sensitizer .[4]

  • Potentially carcinogenic, mutagenic, or a reproductive toxin .[1][7]

  • Flammable , especially if it is a volatile liquid or a fine powder.

All personnel must be trained on the potential hazards and the safety procedures outlined in this document.[8] A designated work area for handling this compound should be established.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through all potential routes.[1][9][10] The following table summarizes the required PPE for various laboratory operations involving this compound.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles meeting ANSI Z87.1 standards.[7]Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[1]Fully fastened laboratory coat.[1]Required if not performed in a ventilated balance enclosure or fume hood. Minimum N95 respirator.[1]
Preparing Solutions (Liquid) Chemical splash goggles. A face shield is required if there is a significant splash hazard.[1][7]Double-gloving with chemical-resistant gloves appropriate for the solvent being used. Consult glove manufacturer's compatibility charts.Chemical-resistant apron over a lab coat.All manipulations should be performed in a certified chemical fume hood.[1][8][9][10]
Running Reactions and Transfers Chemical splash goggles and a face shield.Double-gloving with appropriate chemical-resistant gloves.Flame-resistant lab coat if flammable solvents are used.[10]All work must be conducted within a chemical fume hood.[1][8][9][10]
Cleaning and Decontamination Chemical splash goggles.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a lab coat.Not typically required if performed in a well-ventilated area.

Operational Plan: Step-by-Step Guidance

3.1. Engineering Controls

  • Ventilation: All procedures involving this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8][9][10]

  • Safety Equipment: Ensure that a safety shower, eyewash station, and a spill kit appropriate for a wide range of chemical classes are readily accessible.[1][8]

3.2. Safe Work Practices

  • Preparation: Before starting, ensure the fume hood is functioning correctly. Don all required PPE as outlined in the table above.[1]

  • Handling: Handle this compound in the smallest quantities necessary for the experiment. Keep all containers tightly sealed when not in use.

  • Contamination Prevention: Do not wear gloves outside the designated work area to prevent contaminating common surfaces like doorknobs or keyboards.[11] Wash hands thoroughly after removing gloves and before leaving the laboratory.[12]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[1][12]

    • Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • Spill: For a small spill within a fume hood, use an appropriate absorbent material from a spill kit. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[1]

Disposal Plan

Due to its unknown hazards, all waste containing this compound must be treated as hazardous waste.[9][10]

  • Waste Segregation: Do not mix this compound waste with other waste streams.[10][13]

  • Containment:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[1][10]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and chemically compatible hazardous waste container.[1][10]

  • Labeling: As soon as waste is generated, label the container with "Hazardous Waste," the name "this compound (Uncharacterized Terpenoid)," the date, and the name of the responsible researcher.[9][10][14]

  • Final Disposal: Store the sealed waste containers in a designated satellite accumulation area. Contact your institution's EHS office for final disposal procedures.[9][10] Never dispose of unknown chemicals down the drain.[15]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of a novel or uncharacterized compound like this compound.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Handling Operations cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response RiskAssessment Conduct Risk Assessment (Assume Hazardous) GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepArea Prepare Designated Work Area (Fume Hood) GatherPPE->PrepArea DonPPE Don All PPE PrepArea->DonPPE Weighing Weighing / Aliquoting DonPPE->Weighing Dissolving Solution Preparation Weighing->Dissolving Spill Spill Weighing->Spill Exposure Personal Exposure Weighing->Exposure Reaction Reaction / Transfer Dissolving->Reaction Dissolving->Spill Dissolving->Exposure Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Reaction->Spill Reaction->Exposure SegregateWaste Segregate Waste (Solid & Liquid) Decontaminate->SegregateWaste LabelWaste Label Hazardous Waste Container SegregateWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste FollowEmergency Follow Emergency Procedures Spill->FollowEmergency Exposure->FollowEmergency ContactEHS Contact EHS / Supervisor FollowEmergency->ContactEHS

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.